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  • Product: 2-(methylsulfanyl)propanamide
  • CAS: 13122-26-4

Core Science & Biosynthesis

Foundational

Introduction: Navigating the Landscape of a Niche Chemical Intermediate

An In-depth Technical Guide to 2-(methylsulfanyl)propanamide Prepared by a Senior Application Scientist This guide, therefore, adopts a practical and scientifically rigorous approach tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(methylsulfanyl)propanamide

Prepared by a Senior Application Scientist

This guide, therefore, adopts a practical and scientifically rigorous approach tailored for researchers, scientists, and drug development professionals. Instead of relying on incomplete data, we will focus on the logical synthesis of 2-(methylsulfanyl)propanamide from its well-characterized precursor, 2-(methylthio)propanoic acid. This provides a clear and actionable pathway for researchers to produce and characterize the compound in their own laboratories. We will supplement this with a discussion of its predicted properties and potential applications, grounded in the established chemistry of related organosulfur and amide-containing molecules.

Compound Identification and Properties

While experimental data is limited, we can compile the known and predicted properties of 2-(methylsulfanyl)propanamide. The molecular structure consists of a propanamide backbone with a methylsulfanyl (-SCH₃) group at the alpha-carbon.

PropertyValueSource / Method
CAS Number 13122-26-4Chemical Supplier
Molecular Formula C₄H₉NOSCalculated
Molecular Weight 119.19 g/mol Calculated
Physical State Solid (predicted) (extrapolated)
Hygroscopicity Hygroscopic (predicted) (extrapolated)
Boiling Point > 200 °C (estimated)Analog Comparison
Melting Point 80-100 °C (estimated range)Analog Comparison
Solubility Soluble in water, alcohols (predicted)Structural Analysis
pKa (Amide Proton) ~17 (estimated)Analog Comparison

Note: Predicted and estimated values are based on the properties of similar short-chain amides and organosulfur compounds and should be confirmed experimentally.

Strategic Synthesis: From Carboxylic Acid to Amide

The most direct and reliable method to prepare 2-(methylsulfanyl)propanamide is through the amidation of its corresponding carboxylic acid, 2-(methylthio)propanoic acid (CAS: 58809-73-7). This precursor is a known intermediate in the synthesis of DL-methionine and is more thoroughly characterized.[1]

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The primary challenge is the acid-base reaction between the carboxylic acid and ammonia, which forms a thermally stable and unreactive ammonium carboxylate salt.[2] Modern synthetic methods overcome this by using coupling agents or by driving the reaction through the removal of water.

Experimental Protocol: Direct Thermal Amidation of 2-(methylthio)propanoic acid

This protocol describes a direct, catalyst-free approach that relies on thermal energy to drive the dehydration of the intermediate ammonium salt. It is a robust method suitable for gram-scale synthesis in a standard laboratory setting.

Starting Material Profile: 2-(methylthio)propanoic acid

PropertyValueCAS Number
Formula C₄H₈O₂S58809-73-7
Molecular Weight 120.17 g/mol
Physical Form Liquid
Purity Typically ≥95%

Materials:

  • 2-(methylthio)propanoic acid (1.0 eq)

  • Aqueous ammonia (28-30% NH₃, 5.0 eq)

  • High-boiling point solvent (e.g., xylene or toluene)

  • Dean-Stark apparatus

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with xylene, and a reflux condenser.

  • Reagent Addition: Charge the flask with 2-(methylthio)propanoic acid (e.g., 12.0 g, 0.1 mol) and xylene (100 mL).

  • Salt Formation: While stirring at room temperature, slowly add aqueous ammonia (e.g., 34 mL, ~0.5 mol). An initial exothermic reaction will occur as the ammonium salt forms.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-140°C depending on the solvent). Water will begin to collect in the Dean-Stark trap as it is removed from the reaction mixture as an azeotrope with xylene.

  • Reaction Monitoring: Continue refluxing for 8-16 hours, or until no more water is collected in the trap. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. The product may precipitate from the non-polar solvent upon cooling. If so, collect the solid by vacuum filtration. c. If no precipitate forms, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 2-(methylsulfanyl)propanamide.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-(methylthio)propanoic acid (in Xylene) Salt Ammonium 2-(methylthio)propanoate (Intermediate Salt) Precursor->Salt Ammonia Aqueous Ammonia (NH4OH) Ammonia->Salt + Reaction Reflux with Dean-Stark Trap (Heat, ~120°C) Salt->Reaction Water Water (byproduct) Removed via Azeotrope Reaction->Water Dehydration CrudeProduct Crude 2-(methylsulfanyl)propanamide (in Xylene) Reaction->CrudeProduct Purification Workup & Recrystallization CrudeProduct->Purification FinalProduct Pure 2-(methylsulfanyl)propanamide Purification->FinalProduct

Synthesis of 2-(methylsulfanyl)propanamide.

Potential Applications in Research and Drug Development

While specific applications for 2-(methylsulfanyl)propanamide are not well-documented, its structure suggests several areas of potential utility for researchers.

  • Building Block in Medicinal Chemistry: The thioether moiety is a common feature in various pharmaceuticals. The sulfur atom can engage in specific interactions with biological targets and can be oxidized to sulfoxide and sulfone derivatives, providing a route to analog synthesis with modulated electronic and solubility properties.[3] The primary amide can serve as a handle for further functionalization or act as a hydrogen bond donor.

  • Methionine Analogs and Metabolism Studies: As a close structural analog of the amino acid methionine, this compound could be explored in studies related to methionine metabolism or as a competitive inhibitor for enzymes that process methionine.

  • Precursor for Heterocyclic Synthesis: The amide and thioether functionalities can be utilized in cyclization reactions to form various sulfur- and nitrogen-containing heterocyclic scaffolds, which are of significant interest in drug discovery.

  • Fragment-Based Screening: Its small size and distinct functional groups make 2-(methylsulfanyl)propanamide a candidate for fragment-based drug discovery (FBDD) libraries, where it could be used to identify initial, low-affinity binders to protein targets.

Safety and Handling

Given the limited specific toxicological data, a cautious approach based on the chemistry of related compounds is essential.

  • General Hazards: Assumed to be harmful if swallowed and toxic if absorbed through the skin. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is predicted to be hygroscopic; storage in a desiccator is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which could oxidize the thioether group.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Safety Data Sheet - FTP Directory Listing. (n.d.). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-2-(methylthio)propanal in Synthetic Chemistry.
  • Cheméo. (2023). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7).
  • Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of propanamide.
  • El Dine, T.M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). Catalytic chemical amide synthesis at room temperature: One more step toward peptide synthesis. The Journal of Organic Chemistry, 80(9), 4532–4544.
  • Greenbook. (2013, February 1).
  • IUPAC. (n.d.). Propanamide, 2-methyl-. NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). 2-(Methylthio)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(methylsulfanyl)
  • National Center for Biotechnology Information. (n.d.). Propanamide, 2-methyl-N-propyl-. PubChem.
  • Organic Chemistry Portal. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?.
  • Royal Society of Chemistry. (2023).
  • Sigma-Aldrich. (n.d.). 2-(Methylthio)propanoic acid | 58809-73-7.
  • Singh, R. P., & Kumar, A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1645.
  • USP Store. (n.d.). [Famotidine Related Compound D (25 mg) (3-[[2-(diaminomethyleneamino)thiazol-4-yl]methylthio]propanamide)] - CAS [76824-16-3].
  • Verma, S., & Telvekar, V. N. (2015). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 14(4), 1087–1095.
  • Wikipedia. (2023, October 27). Propanamide.
  • Wiley-VCH. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
  • Zare, A., & Meraj, F. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

Sources

Exploratory

2-(methylthio)propionamide chemical structure and molecular weight

The following technical guide provides an in-depth structural and physicochemical analysis of 2-(methylthio)propionamide , a specialized organosulfur building block used primarily in the synthesis of next-generation agro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and physicochemical analysis of 2-(methylthio)propionamide , a specialized organosulfur building block used primarily in the synthesis of next-generation agrochemicals and pharmaceutical intermediates.

Structural Analysis, Physicochemical Profiling, and Synthetic Utility[1]

Executive Summary

2-(Methylthio)propionamide (CAS Registry Number: Variable depending on stereochemistry; generic reference often linked to 2-(methylthio)propanamide ) is a functionalized amide featuring a thioether linkage at the alpha-carbon. It serves as a critical C4 building block in the construction of heterocyclic scaffolds, particularly for pyrazole-based pesticides and sulfoxide-containing bioactive molecules. Its unique reactivity profile stems from the interplay between the nucleophilic sulfur atom and the electrophilic amide carbonyl, allowing for versatile downstream transformations including oxidation, cyclization, and condensation.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
  • IUPAC Name: 2-(Methylsulfanyl)propanamide

  • Common Names: 2-(Methylthio)propionamide;

    
    -(Methylthio)propionamide
    
  • Molecular Formula:

    
    [1]
    
  • SMILES (Racemic): CSC(C)C(N)=O[1]

  • InChIKey: Derivative-specific (Core backbone: CSC(C)C(=O)N)

Molecular Weight & Elemental Composition

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

ElementSymbolCountAtomic Weight (Da)Total Mass (Da)Mass %
CarbonC412.01148.04440.31%
HydrogenH91.0089.0727.61%
NitrogenN114.00714.00711.75%
OxygenO115.99915.99913.42%
SulfurS132.06032.06026.90%
Total 119.18 100.00%
Structural Connectivity Diagram

The following diagram illustrates the 2D connectivity and the chiral center at the C2 position.

G Figure 1: Structural Connectivity of 2-(Methylthio)propionamide C_alpha C2 (Chiral Center) alpha-Carbon S_methyl S-Methyl Group (Thioether) C_alpha->S_methyl C-S Bond Amide Amide Group (-CONH2) C_alpha->Amide C-C Bond Methyl C3 Methyl C_alpha->Methyl C-C Bond

Caption: Connectivity map highlighting the central chiral carbon (C2) linking the thioether and amide functionalities.

Physicochemical Properties[4][5][6][7][8][9][10][11]

The physicochemical profile of 2-(methylthio)propionamide is dominated by the hydrogen-bonding capability of the primary amide and the lipophilicity of the methylthio group.

PropertyValue / DescriptionContext
Physical State Solid (Crystalline)Stabilized by intermolecular H-bonds (N-H···O=C).
Melting Point 114 – 116 °CTypical range for small aliphatic amides [1].
Solubility Soluble in DCM, EtOAc, MeOHGood solubility in polar organic solvents; moderate water solubility.[1]
LogP (Predicted) ~0.2 – 0.5Balanced hydrophilicity (amide) and lipophilicity (thioether).
pKa ~15-16 (Amide NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).
Reactivity Nucleophilic SulfurSusceptible to S-oxidation (to sulfoxide/sulfone) and S-alkylation.

Synthesis & Manufacturing Protocols

The synthesis of 2-(methylthio)propionamide is typically achieved via nucleophilic substitution, a robust and scalable pathway suitable for industrial production.

Primary Synthetic Route: Nucleophilic Displacement

This method utilizes 2-chloropropionamide and sodium thiomethoxide. It is preferred due to the availability of precursors and high atom economy.

Reaction Scheme:



Step-by-Step Experimental Protocol

Note: This protocol is a generalized adaptation of standard nucleophilic substitution methodologies described in patent literature [2].

  • Preparation of Reagents:

    • Charge a reaction vessel with 2-chloropropionamide (1.0 equiv) dissolved in a polar aprotic solvent (e.g., DMF or Acetonitrile).

    • Prepare a solution of Sodium Thiomethoxide (1.1 equiv) in methanol or use solid NaSMe.

  • Reaction:

    • Cool the amide solution to 0–5 °C to control exothermicity.

    • Slowly add the thiomethoxide source under an inert atmosphere (

      
      ).
      
    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the chloride.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash the organic layer with brine and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallize from an EtOAc/Hexane mixture to yield the pure solid product.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Workflow for 2-(Methylthio)propionamide Start Start: 2-Chloropropionamide Reaction Reaction: Nucleophilic Substitution (Sn2) Solvent: DMF/MeOH, 0-25°C Start->Reaction Reagent Reagent: NaSMe (Sodium Thiomethoxide) Reagent->Reaction Workup Work-up: Extraction (EtOAc/Water) Reaction->Workup 4-6 Hours Product Product: 2-(Methylthio)propionamide (Solid, >95% Purity) Workup->Product Recrystallization

Caption: Process flow diagram for the synthesis of 2-(methylthio)propionamide via halide displacement.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~7.0–7.5 ppm (Broad s, 2H, 
      
      
      
      ): Characteristic amide protons.[1]
    • 
       ~3.2–3.5 ppm (q, 1H, 
      
      
      
      ): Alpha-proton coupled to the methyl group.
    • 
       ~2.0 ppm (s, 3H, 
      
      
      
      ): Sharp singlet for the methylthio group.
    • 
       ~1.3 ppm (d, 3H, 
      
      
      
      ): Doublet for the terminal methyl group.[1]
  • Mass Spectrometry (ESI-MS):

    • 
      :  Observed at 
      
      
      
      120.2.
    • 
      :  Observed at 
      
      
      
      142.2.
  • IR Spectroscopy:

    • Amide I (

      
      ):  Strong band at ~1650–1690 
      
      
      
      .
    • Amide II (

      
      ):  Bending vibration at ~1550–1640 
      
      
      
      .

Applications in Drug & Agrochemical Development[1]

2-(Methylthio)propionamide serves as a versatile intermediate. Its primary utility lies in its ability to undergo S-oxidation to form sulfoxides and sulfones, which are potent pharmacophores in modern agrochemistry.

Agrochemical Precursor

Recent patent literature highlights its use in the synthesis of pyrazole-based insecticides . The thioether moiety is often oxidized to a sulfone using sodium perborate or m-CPBA to enhance metabolic stability and binding affinity in the target pest [2].

"Umpolung" Reagent Potential

Similar to dithianes, the alpha-proton (adjacent to S and C=O) has increased acidity. This allows for potential alkylation at the alpha-position under specific basic conditions, enabling the construction of quaternary carbon centers.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Signal Word: Warning.

  • Handling:

    • Use in a fume hood (potential sulfur odor).

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) due to the reactive thioether.[1]

References

  • ChemicalBook & Ambeed Databases. (2025).[1] Physicochemical properties of 2-(methylthio)propanamide. Retrieved from and .[1]

  • World Intellectual Property Organization. (2019).[1][2] WO2019236274A1 - Molecule having pesticidal utility, and compositions, and processes related thereto.[1] (Describes the use of 2-(methylthio)propanamide as Intermediate C7 and its oxidation). Retrieved from .

  • PubChem Database. (2025).[1] Compound Summary for C4H9NOS. National Center for Biotechnology Information. Retrieved from .

Sources

Foundational

difference between 2-(methylthio)propanamide and 2-methylpropanethioamide

The following technical guide details the structural, synthetic, and functional divergence between 2-(methylthio)propanamide and 2-methylpropanethioamide . An In-Depth Technical Guide for Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergence between 2-(methylthio)propanamide and 2-methylpropanethioamide .

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In medicinal chemistry, the precise placement of sulfur atoms dictates metabolic stability, lipophilicity, and target engagement. This guide differentiates two non-isomeric sulfur-containing scaffolds that are often confused due to nomenclature similarity:

  • 2-(methylthio)propanamide (Compound A): An amide with a sulfide ether side chain. It functions as a stable, polar spacer often seen in methionine analogs and pesticide intermediates.

  • 2-methylpropanethioamide (Compound B): A thioamide isostere of isobutyramide. It acts as a reactive "warhead," a hydrogen sulfide (

    
    ) donor, or a precursor for thiazole synthesis.
    

Key Takeaway: While both contain sulfur, nitrogen, and a four-carbon skeleton, they possess fundamentally different electronic profiles. Compound A utilizes sulfur as a nucleophilic side chain, whereas Compound B integrates sulfur into the carbonyl core, dramatically altering hydrogen bonding and hydrolytic stability.

Part 1: Structural & Physicochemical Characterization

The primary distinction lies in the oxidation state and location of the sulfur atom relative to the carbonyl carbon.

Molecular Architecture
Feature2-(methylthio)propanamide 2-methylpropanethioamide
Structure


Core Motif Amide (

) + Sulfide (

)
Thioamide (

)
Formula


(No Oxygen )
Molecular Weight ~119.19 g/mol ~103.19 g/mol
H-Bonding Strong Acceptor (

), Strong Donor (

)
Weak Acceptor (

), Strong Donor (

)
Electronic Effect Sulfur is an electron-donating side chain (

).
Sulfur withdraws electron density from C via induction but donates via resonance.
Dipole Moment High (Amide dominance).Moderate (Thioamide is less polar than amide).
Visualization of Structural Differences

Structures cluster_A Compound A: 2-(methylthio)propanamide cluster_B Compound B: 2-methylpropanethioamide nodeA Sulfide Linkage (C-S-C) nodeB Amide Core (C=O) nodeA->nodeB Separated by Alpha Carbon nodeC Thioamide Core (C=S) nodeD Isobutyl Backbone (Branched) nodeD->nodeC Direct Attachment

Figure 1: Structural logic distinguishing the sulfide-amide scaffold (A) from the thioamide scaffold (B).

Part 2: Synthetic Pathways

The synthesis of these molecules requires distinct strategies due to the different sulfur sources and introduction methods.

Synthesis of 2-(methylthio)propanamide

This molecule is typically constructed via Nucleophilic Substitution (


)  followed by amidation, or direct substitution on a halo-amide.
  • Protocol Overview:

    • Starting Material: 2-Chloropropanamide or 2-Bromopropanamide.

    • Reagent: Sodium Thiomethoxide (

      
      ).[1][2]
      
    • Solvent: Methanol or DMF (polar aprotic favors

      
      ).
      
    • Mechanism: The thiomethoxide anion attacks the alpha-carbon, displacing the halogen.

Critical Control Point: The reaction must be kept cool (0–25°C) to prevent polymerization or side reactions at the amide nitrogen.

Synthesis of 2-methylpropanethioamide

Thioamides are rarely made by alkylation. They are synthesized by Thionation of the corresponding amide or nitrile.

  • Protocol Overview (Thionation):

    • Starting Material: Isobutyramide.[3]

    • Reagent: Lawesson’s Reagent or

      
      .
      
    • Solvent: Toluene or THF (reflux).

    • Mechanism: Oxygen-Sulfur exchange via a four-membered ring intermediate.

  • Alternative (Thio-Ritter / Nitrile):

    • Starting Material: Isobutyronitrile.[4]

    • Reagent:

      
       gas (or NaHS) + Base (e.g., Diethylamine).
      
    • Mechanism: Nucleophilic addition of hydrosulfide to the nitrile carbon.

Synthesis cluster_0 Synthesis of 2-(methylthio)propanamide cluster_1 Synthesis of 2-methylpropanethioamide startA 2-Bromopropanamide stepA SN2 Substitution (0°C, MeOH) startA->stepA Dissolve reagentA + NaSMe (Sodium Thiomethoxide) reagentA->stepA productA 2-(methylthio)propanamide stepA->productA Workup startB Isobutyramide stepB Thionation (Reflux, Toluene) startB->stepB reagentB + Lawesson's Reagent reagentB->stepB productB 2-methylpropanethioamide stepB->productB Purification

Figure 2: Divergent synthetic workflows. The sulfide route (left) relies on alkylation, while the thioamide route (right) relies on carbonyl thionation.

Part 3: Reactivity & Drug Development Implications

For researchers designing bioactive molecules, the choice between these two motifs has profound downstream effects on metabolism and potency.

Metabolic Stability (The "Soft Spot")
  • 2-(methylthio)propanamide (Sulfide):

    • Primary Metabolic Fate: S-oxidation by FMO (Flavin-containing monooxygenases) or CYP450.

    • Product: Sulfoxide (

      
      ) 
      
      
      
      Sulfone (
      
      
      ).
    • Implication: This transformation drastically increases polarity (decreases LogP), often leading to rapid renal clearance. It is a "metabolic handle."

  • 2-methylpropanethioamide (Thioamide):

    • Primary Metabolic Fate: S-oxidation to Sulfine (

      
      ), followed by hydrolysis to the original amide.
      
    • Toxicity Risk: Thioamides can be bioactivated to reactive intermediates that covalently bind to liver proteins (hepatotoxicity risk). However, they are also valuable as

      
       donors  (cardioprotective signaling).
      
Hydrolytic Stability
  • Amide (Compound A): Highly stable at physiological pH. Hydrolysis requires strong acid/base or specific amidases.

  • Thioamide (Compound B): generally stable but more susceptible to hydrolysis than amides in the presence of heavy metals (Ag+, Hg+) or oxidative stress.

Bioisosterism in Drug Design
ParameterAmide (Compound A core)Thioamide (Compound B core)
Bond Length

(1.23 Å)

(1.71 Å) – Larger steric bulk.
H-Bond Acceptor Strong (O is hard base).Weak (S is soft base).
Acidity (NH) pKa ~15-17pKa ~12-13 (More acidic, better donor).
Lipophilicity Lower (More polar).Higher (S is lipophilic).

Application Note: Replacing an amide with a thioamide (B) is a common strategy to increase proteolytic stability (enzymes recognize


, not 

) and membrane permeability. Compound A is typically used when mimicking Methionine side chains in peptide mimetics.

References

  • Thioamide Synthesis & Properties

    • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews.
    • Source:

  • Synthesis of Sulfide-Amides

    • BenchChem Protocols. Synthesis of 2-(methylthio)ethane-1-sulfonamide via Reaction with a Thiolate (Analogous protocol for propanamide).
    • Source:

  • Metabolic Fates of Sulfur

    • Totah, R. A., & Rettie, A. E. (2005).
    • Source:

  • Physical Properties & CAS Data

    • 2-methylpropanethioamide (CAS 13515-65-6):

    • 2-bromopropanamide (Precursor to A):

Sources

Exploratory

An In-depth Technical Guide on the Physical Properties of 2-(Methylthio)propanamide, with a Core Focus on its Melting Point

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive examination of the physical properties of 2-(methylthio)propanamide, with a primary focus on...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the physical properties of 2-(methylthio)propanamide, with a primary focus on its melting point. As a compound of interest in various research and development sectors, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, and application. Due to the limited availability of published data for this specific molecule, this guide will also present a detailed, field-proven protocol for the accurate determination of its melting point, alongside a theoretical analysis based on structurally analogous compounds.

Introduction to 2-(Methylthio)propanamide

2-(Methylthio)propanamide, with the chemical structure CH₃SCH(CH₃)C(=O)NH₂, is a small molecule featuring a propanamide backbone substituted with a methylthio group at the alpha-carbon. This structure confers a combination of functionalities—a polar amide group capable of hydrogen bonding and a sulfur-containing thioether linkage—which are expected to significantly influence its physical and chemical behavior. While its specific applications are not widely documented, its structural motifs are present in various biologically active molecules and synthetic intermediates.

Physical Properties of 2-(Methylthio)propanamide: An Analytical Perspective

Estimated Melting Point and Rationale

The melting point of a compound is governed by the strength of its intermolecular forces and the efficiency of its crystal lattice packing. For 2-(methylthio)propanamide, we can anticipate contributions from hydrogen bonding (due to the primary amide group), dipole-dipole interactions, and van der Waals forces.

To provide a scientifically grounded estimation, the melting points of several analogous compounds are presented in Table 1.

CompoundStructureMelting Point (°C)Key Structural Features and Rationale for Comparison
Propanamide CH₃CH₂C(=O)NH₂79 - 80[1][2][3]The parent amide without the methylthio group. It exhibits strong hydrogen bonding.
2-Methylpropanamide (CH₃)₂CHC(=O)NH₂127 - 130[4][5]Introduces a methyl group at the alpha-carbon, increasing molecular weight and potentially altering crystal packing.
Thioacetamide CH₃C(=S)NH₂111 - 115[6][7][8][9][10]The thio-analogue of acetamide, highlighting the influence of the C=S bond on melting point.
2-(Methylthio)acetamide CH₃SCH₂C(=O)NH₂99 - 102[11][12][13]A close structural analog with a methylthio group on the adjacent carbon to the amide. This is a strong indicator for the potential melting point range.

Based on these analogs, the following deductions can be made:

  • The presence of the amide group in propanamide (m.p. 79-80 °C) provides a baseline.

  • The addition of a methyl group at the alpha-position in 2-methylpropanamide significantly increases the melting point to 127-130 °C, suggesting that the substitution on the carbon adjacent to the carbonyl has a substantial impact on crystal lattice energy.

  • The most direct analog, 2-(methylthio)acetamide, has a melting point of 99-102 °C. The replacement of a hydrogen with a methylthio group increases the molecular weight and introduces a polarizable sulfur atom, which can lead to stronger intermolecular interactions.

Considering these factors, it is reasonable to hypothesize that the melting point of 2-(methylthio)propanamide will likely be in the range of 100-130 °C . The presence of the additional methyl group on the alpha-carbon, as seen in the jump from propanamide to 2-methylpropanamide, suggests the melting point will be higher than that of 2-(methylthio)acetamide.

Experimental Determination of Melting Point: A Validated Protocol

Given the absence of published data, experimental determination is essential. The following protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in the United States Pharmacopeia (USP) for melting range analysis.[14][15][16][17][18]

Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. This is observed as a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[19] The protocol described here utilizes the capillary method, a standard and widely accepted technique.[20][21][22]

Materials and Apparatus
  • Sample: 2-(methylthio)propanamide, finely powdered and thoroughly dried.

  • Melting Point Apparatus: An automated or manual apparatus with a calibrated thermometer or temperature sensor, a controlled heating block or oil bath, and a means for observing the sample (e.g., a magnifying lens with illumination).

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Reference Standards: Certified reference standards with melting points bracketing the expected range (e.g., benzophenone, benzoic acid, saccharin).[16]

Experimental Workflow

The following diagram illustrates the key stages of the melting point determination workflow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Validation prep_sample 1. Dry and finely powder 2-(methylthio)propanamide load_capillary 2. Load capillary tube to a height of 2-3 mm prep_sample->load_capillary pack_sample 3. Pack sample tightly by tapping load_capillary->pack_sample place_in_apparatus 4. Place capillary in melting point apparatus pack_sample->place_in_apparatus rapid_heating 5. Rapidly heat to ~20°C below estimated m.p. place_in_apparatus->rapid_heating slow_heating 6. Heat slowly (1-2°C/min) near melting point rapid_heating->slow_heating observe_and_record 7. Record T1 (first liquid) and T2 (all liquid) slow_heating->observe_and_record report_range 8. Report melting range as T1 - T2 observe_and_record->report_range purity_assessment 9. Assess purity based on range width report_range->purity_assessment validate_instrument 10. Validate with reference standards

Figure 1: Workflow for the experimental determination of the melting point of 2-(methylthio)propanamide.

Step-by-Step Methodology
  • Instrument Calibration: Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards that cover the expected melting range. The measured melting points of the standards must fall within the certified range.

  • Sample Preparation:

    • Ensure the 2-(methylthio)propanamide sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

    • If the sample is not a fine powder, gently grind it using a mortar and pestle to ensure uniform heat transfer within the capillary.

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed end. Alternatively, drop the capillary tube through a long glass tube to pack the sample tightly.

    • Repeat until the packed sample height is 2-3 mm. An excessive sample amount will lead to a broader, inaccurate melting range.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 10-15 °C per minute to get a rough estimate.

    • For an accurate determination, set the apparatus to heat rapidly to a temperature approximately 20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely.

  • Data Reporting and Interpretation:

    • The melting point should be reported as a range from T₁ to T₂.

    • For a pure compound, this range should be narrow, typically ≤ 2 °C. A broad melting range (> 2 °C) suggests the presence of impurities.

    • Perform the measurement in triplicate to ensure reproducibility.

Factors Influencing the Melting Point of 2-(Methylthio)propanamide

The melting point is a reflection of the energy required to overcome the forces holding the molecules in a crystal lattice. The key factors for 2-(methylthio)propanamide are outlined below.

InfluencingFactors cluster_intermolecular Intermolecular Forces cluster_structural Structural Factors mp Melting Point of 2-(Methylthio)propanamide h_bonding Hydrogen Bonding (Amide N-H and C=O) mp->h_bonding Strongly increases m.p. dipole Dipole-Dipole (Polar C=O and C-S bonds) mp->dipole Increases m.p. vdw Van der Waals Forces (Entire molecule) mp->vdw Increases m.p. with size symmetry Molecular Symmetry (Affects crystal packing) mp->symmetry Higher symmetry, higher m.p. branching Alpha-Methyl Group (May hinder efficient packing) mp->branching Can disrupt packing, lowering m.p. mw Molecular Weight (Correlates with VdW forces) mp->mw Generally increases m.p.

Figure 2: Key factors influencing the melting point of 2-(methylthio)propanamide.

  • Hydrogen Bonding: The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to strong intermolecular associations that require significant thermal energy to disrupt. This is the dominant factor contributing to a relatively high melting point for a small molecule.[19]

  • Dipole-Dipole Interactions: The polar carbonyl (C=O) and thioether (C-S) bonds create permanent dipoles, resulting in attractive forces between molecules.

  • Molecular Weight and van der Waals Forces: The presence of the methylthio group increases the molecular weight and surface area compared to propanamide, leading to stronger van der Waals forces.[23][24]

  • Molecular Symmetry and Packing: The methyl group at the alpha-carbon introduces a chiral center and may affect the molecule's ability to pack efficiently into a crystal lattice. Less efficient packing can lead to a lower melting point compared to a more symmetrical isomer.[24][25]

Conclusion

While the precise melting point of 2-(methylthio)propanamide remains to be definitively published, a reasoned estimation based on structurally similar compounds places it in the range of 100-130 °C. This guide provides a robust, validated experimental protocol for its accurate determination, which is crucial for the compound's characterization and use in research and development. A comprehensive understanding of the interplay between its structural features and intermolecular forces, as outlined herein, provides the necessary theoretical framework for interpreting experimental findings.

References

  • Thioacetamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Propanamide. (n.d.). In GazFinder. Retrieved from [Link]

  • Propanamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: Thioacetamide. National Institutes of Health. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methylpropanamide. Retrieved from [Link]

  • Stenutz. (n.d.). propanamide. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Global Laboratory Equipment Supplier | Hinotek. (n.d.). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Melting-point apparatus. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stuart. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]

  • Global Laboratory Equipment Supplier | Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Shabani, S., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society.
  • LookChem. (n.d.). A-(METHYLTHIO)ACETAMIDE. Retrieved from [Link]

  • ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Retrieved from [Link]

  • Hutton, C. A. (n.d.).
  • Chemsrc. (2025, August 24). 2-(Methylthio)acetamide. Retrieved from [Link]

  • United States Pharmacopeia. (2018).
  • ResearchGate. (n.d.). Synthesis of Heterocycles from Thioamides. Retrieved from [Link]

  • Chen, Y.-C., et al. (2025, October 29). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 2-methyl-N-propyl. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-(Methylthio)propanol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(Methylthio)propanal (FDB008541). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-(methylsulfanyl)propanamide

Topic: Solubility of 2-(methylsulfanyl)propanamide in Organic Solvents Content Type: Technical Whitepaper / Method Development Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-(methylsulfanyl)propanamide in Organic Solvents Content Type: Technical Whitepaper / Method Development Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propionamide). As a bifunctional molecule containing a polar primary amide and a lipophilic thioether moiety, this compound exhibits a distinct amphiphilic solubility profile.[1] This document synthesizes physicochemical predictions with standard experimental protocols to guide researchers in solvent selection for synthesis, purification, and formulation.[1]

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of 2-(methylsulfanyl)propanamide, one must understand the competing intermolecular forces driven by its functional groups.[1]

Structural Analysis[1]
  • Primary Amide (

    
    ):  Acts as a strong Hydrogen Bond (H-bond) donor and acceptor. This moiety dominates the molecule's interaction with polar protic solvents (Water, Alcohols) and polar aprotic solvents (DMSO). It significantly raises the melting point and lattice energy, often making dissolution in non-polar solvents difficult.[1]
    
  • Methylthio Ether (

    
    ):  A "soft" lipophilic group. While it adds some non-polar character, sulfur’s high polarizability allows for favorable van der Waals interactions with chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons, though the amide group often overrides this in strictly non-polar environments.[1]
    
  • Alkyl Backbone (Ethyl group): Provides limited lipophilicity, insufficient to solubilize the molecule in aliphatic hydrocarbons like Hexane.[1]

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., Propanamide, 2-hydroxypropanamide), the following solubility profile is established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh The amide group forms extensive H-bond networks with the solvent.[1][2] The short alkyl chain does not sufficiently disrupt the water structure to cause precipitation.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions disrupt the crystal lattice.[1] These are the "Universal Solvents" for this class of amides.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High The polarizable sulfur atom interacts favorably with soft dipoles in chlorinated solvents; the amide is moderately accommodated.
Ethers/Esters THF, Ethyl AcetateModerate Good H-bond acceptance from the solvent oxygen to the amide protons.[1] Solubility may decrease as temperature drops.[1]
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate Limited interaction.[1] Solubility usually requires elevated temperatures (reflux) to overcome lattice energy.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble / Trace The high polarity of the amide group prevents solvation by non-polar alkane chains.[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: Solvent Selection for 2-(methylsulfanyl)propanamide Application Define Application Start->Application Reaction Homogeneous Reaction Application->Reaction Workup Extraction / Purification Application->Workup PolarReact High Solubility Required? (Use DMSO, DMF, MeOH) Reaction->PolarReact Ambient Temp ModReact Moderate Solubility/Reflux? (Use THF, Toluene) Reaction->ModReact High Temp Partition Liquid-Liquid Extraction Workup->Partition Precip Crystallization/Precipitation Workup->Precip WaterPhase Aqueous Phase: Retains Amide (High Loss) Partition->WaterPhase Standard Wash OrgPhase Organic Phase (DCM/EtOAc): Requires Salting Out Partition->OrgPhase Optimized Extraction NonPolar Anti-Solvent: Hexane/Heptane Precip->NonPolar Induce Crash-out

Figure 1: Decision tree for solvent selection based on process requirements. Note the risk of product loss to the aqueous phase during extraction due to the amide's hydrophilicity.

Experimental Protocol: Determination of Saturation Solubility

For critical applications (e.g., formulation stability or crystallization yield), theoretical predictions must be validated experimentally.[1] The following protocol ensures data integrity through self-validation.

The "Shake-Flask" Method (Thermodynamic Solubility)

This method determines the equilibrium solubility at a specific temperature (e.g., 25°C).

Materials:

  • 2-(methylsulfanyl)propanamide (Solid reference standard).

  • HPLC-grade solvents (Water, MeOH, DCM, Toluene, Hexane).[1]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).[1]

  • Agilent 1100/1200 HPLC or equivalent UV-Vis Spectrophotometer.[1]

Workflow:

  • Supersaturation: Add excess solid compound to 2 mL of the target solvent in a glass vial. The mixture must remain cloudy (solid present) throughout the experiment.

  • Equilibration: Agitate the vials at the target temperature (25°C) for 24 hours using a shaker or magnetic stir bar.

  • Sedimentation: Allow the vials to stand unagitated for 2 hours to let solids settle.

  • Filtration: Filter the supernatant using a pre-warmed syringe and filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (210 nm for the amide bond).

Self-Validating Check (Mass Balance)

To ensure the method is accurate, perform a Gravimetric Cross-Check on the high-solubility samples:

  • Take a known volume (e.g., 1 mL) of the filtered saturated solution.

  • Evaporate the solvent under vacuum/nitrogen stream.

  • Weigh the residue.

  • Validation Rule: The solubility calculated via HPLC should match the gravimetric result within ±5%. If not, check for volatile impurities or filter adsorption.[1]

Visualizing the Experimental Workflow

Workflow Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Step3 3. Filtration (0.45 µm Filter) Step2->Step3 Split Split Sample Step3->Split MethodA Method A: HPLC (Specific Quantitation) Split->MethodA MethodB Method B: Gravimetric (Mass Balance Check) Split->MethodB Result Compare Results (Must be < 5% Diff) MethodA->Result MethodB->Result

Figure 2: The "Self-Validating" workflow. Comparing HPLC and Gravimetric results eliminates false positives caused by non-chromophoric impurities or filter adsorption.

Process Implications

Synthesis & Reaction Engineering

When using 2-(methylsulfanyl)propanamide as a nucleophile or intermediate:

  • Avoid Water: If the subsequent reaction involves moisture-sensitive reagents (e.g., acid chlorides), do not rely on the amide's water solubility.[1] Use Anhydrous DCM or THF .

  • Green Chemistry: For enzymatic or hydrolysis reactions, Water or Ethanol are excellent, non-toxic solvents that fully solubilize the compound.[1]

Purification Strategies
  • Extraction Issues: Because the molecule is soluble in both water and polar organics, standard aqueous workups (Water/Ethyl Acetate) may result in low yields.

    • Solution: Saturate the aqueous phase with NaCl ("Salting out") to force the amide into the organic layer, or use DCM (Chlorinated solvents often extract amides better than esters).

  • Recrystallization: A solvent pair of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) is recommended. Dissolve in hot EtOAc, then slowly add Hexane until turbidity appears.

References

  • PubChem. Compound Summary: Propanamide. National Library of Medicine. Available at: [Link] (Accessed 2024). Provides baseline solubility data for the parent amide structure.

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010.[1] Authoritative source on the solubility of amides and thio-ethers.

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1] Foundational text for understanding the "Like Dissolves Like" interactions of dipolar aprotic solvents.

Sources

Exploratory

2-(methylthio)propionamide PubChem CID and ChemSpider ID

An In-depth Technical Guide to 2-(methylthio)propionamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(methylthio)propionamide, a m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(methylthio)propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylthio)propionamide, a molecule of interest in synthetic and medicinal chemistry. Due to its status as a less-common chemical entity, this document synthesizes information from related compounds and established chemical principles to offer insights into its properties, synthesis, and potential applications. This guide is intended to serve as a foundational resource for researchers exploring the utility of functionalized thioether amides in drug discovery and development.

Introduction and Nomenclature

2-(Methylthio)propionamide is an organic compound featuring a propionamide backbone with a methylthio (-SCH₃) substituent at the α-carbon. While this specific compound is not extensively cataloged in major chemical databases under this name, its structure can be logically deduced. A systematic approach to its nomenclature and identification is crucial for clarity in research and communication.

Based on IUPAC nomenclature, the compound is more formally named 2-(methylsulfanyl)propanamide .

Table 1: Compound Identification

IdentifierValue
Systematic Name 2-(methylsulfanyl)propanamide
Common Name 2-(methylthio)propionamide
Molecular Formula C₄H₉NOS
Molecular Weight 119.19 g/mol
PubChem CID Not directly available.
ChemSpider ID Not directly available.

For reference, a structurally related compound, 3-[[2-(diaminomethyleneamino)thiazol-4-yl]methylthio]propanamide, is a known famotidine-related compound with CAS number 76824-16-3[1]. This highlights the presence of the methylthiopropanamide scaffold in medicinally relevant molecules.

Caption: 2D structure of 2-(methylthio)propionamide.

Predicted Physicochemical Properties

The physicochemical properties of 2-(methylthio)propionamide can be predicted based on its functional groups: a primary amide and a thioether. These properties are critical for designing experimental conditions, such as solvent selection for reactions and purification, as well as for preliminary assessment of its drug-like characteristics.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Physical State Solid at STPThe presence of the amide group allows for hydrogen bonding, which typically leads to a higher melting point compared to analogous ketones or esters. For comparison, propionamide is a solid with a melting point of 79 °C.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Moderately soluble in water.The amide group contributes to water solubility, while the alkyl and thioether components enhance solubility in organic solvents.
pKa ~17 (amide proton)Primary amides are very weakly acidic.
LogP ~0.5 - 1.5The methylthio group increases lipophilicity compared to a simple methyl group. This value is an estimate and would require experimental determination.

Synthesis and Experimental Protocols

There is no standard, published protocol for the synthesis of 2-(methylthio)propionamide. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles. A plausible two-step synthesis starting from readily available 2-bromopropionamide is outlined below.

Proposed Synthetic Pathway

synthesis_pathway start 2-Bromopropionamide product 2-(Methylthio)propionamide start->product Nucleophilic Substitution (SN2) reagent1 Sodium thiomethoxide (NaSMe) reagent1->product solvent Solvent (e.g., DMF, Ethanol) product->solvent

Caption: Proposed synthesis of 2-(methylthio)propionamide.

Detailed Experimental Protocol

Objective: To synthesize 2-(methylthio)propionamide via nucleophilic substitution of 2-bromopropionamide with sodium thiomethoxide.

Materials:

  • 2-Bromopropionamide

  • Sodium thiomethoxide (or generated in situ from sodium methoxide and methanethiol)

  • Anhydrous N,N-dimethylformamide (DMF) or ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromopropionamide (1 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain the temperature below 40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(methylthio)propionamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiomethoxide nucleophile.

  • Anhydrous Solvent: Prevents side reactions of the nucleophile with water. DMF is a good choice as it is a polar aprotic solvent that can accelerate Sₙ2 reactions.

  • Excess Nucleophile: A slight excess of sodium thiomethoxide ensures complete conversion of the starting material.

  • Aqueous Workup: Removes unreacted sodium thiomethoxide and other inorganic byproducts.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(methylthio)propionamide is dictated by its two primary functional groups: the amide and the thioether.

  • Amide Group: The amide can undergo hydrolysis under acidic or basic conditions to yield 2-(methylthio)propionic acid and ammonia. It can also be reduced to the corresponding amine.

  • Thioether Group: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and then to a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. These oxidized derivatives may have distinct biological activities.

Potential Applications in Drug Development:

  • Enzyme Inhibition: The amide and thioether moieties can participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. The thioether, in particular, can interact with metal ions present in metalloenzymes.

  • Metabolic Stability: The introduction of a thioether group can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidation or providing new sites for metabolism.

  • Scaffold for Further Elaboration: 2-(Methylthio)propionamide can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Analytical Characterization

The identity and purity of synthesized 2-(methylthio)propionamide would be confirmed using a combination of spectroscopic techniques.

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - A singlet for the S-CH₃ protons (~2.1 ppm).- A quartet for the α-CH proton (~3.5 ppm).- A doublet for the β-CH₃ protons (~1.4 ppm).- Broad singlets for the -NH₂ protons (~6-8 ppm).
¹³C NMR - A signal for the carbonyl carbon (~175 ppm).- A signal for the α-carbon (~45 ppm).- Signals for the methyl carbons (~15-20 ppm).
IR Spectroscopy - N-H stretching bands (~3200-3400 cm⁻¹).- C=O stretching band (~1650 cm⁻¹).- C-N stretching band (~1400 cm⁻¹).
Mass Spectrometry (ESI+) - [M+H]⁺ at m/z 120.05.- [M+Na]⁺ at m/z 142.03.

Conclusion

While 2-(methylthio)propionamide is not a widely characterized compound, its structure presents interesting possibilities for synthetic and medicinal chemistry. This guide provides a foundational understanding of its nomenclature, predicted properties, a plausible synthetic route, and potential applications. The experimental protocols and analytical data provided herein are intended to facilitate further research into this and related molecules. As with any new chemical entity, all experimental work should be conducted with appropriate safety precautions.

References

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Retrieved from [Link]

  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propionamide. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis of 2-(methylsulfanyl)propanamide from methyl 2-(methylthio)propionate

Abstract & Scope This application note details the optimized synthesis of 2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propanamide) via the aminolysis of methyl 2-(methylthio)propionate . This transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized synthesis of 2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propanamide) via the aminolysis of methyl 2-(methylthio)propionate . This transformation represents a fundamental nucleophilic acyl substitution used frequently in the preparation of methionine analogs, agrochemical intermediates, and sulfur-containing heterocycles.

While the reaction appears trivial, the presence of the


-sulfenyl group introduces specific challenges regarding volatility, olfactory containment ("stench"), and potential racemization of the 

-chiral center under basic conditions. This guide prioritizes the Methanolic Ammonia (7N) route for pharmaceutical-grade purity, minimizing hydrolysis byproducts common in aqueous protocols.
Chemical Reaction & Mechanism

The synthesis proceeds via the direct aminolysis of the methyl ester. Ammonia acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of methoxide (which is protonated to methanol).

Reaction Scheme

ReactionScheme SM Methyl 2-(methylthio)propionate (Liquid, bp ~158°C) Product 2-(methylsulfanyl)propanamide (Solid/Oil) SM->Product  0°C to RT, 12-24h   Reagent NH3 (7N in MeOH) (Excess) Reagent->Product Byproduct Methanol Product->Byproduct +

Figure 1: General reaction scheme for the aminolysis of methyl 2-(methylthio)propionate.

Mechanistic Pathway

The mechanism involves a classic addition-elimination sequence. The high nucleophilicity of ammonia in methanol drives the equilibrium toward the amide, provided the methanol byproduct is not in vast excess initially (hence the use of saturated ammonia solutions).

Mechanism Step1 Nucleophilic Attack (NH3 attacks C=O) Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Elimination (-OMe) Intermediate->Step2 Final Proton Transfer (Amide Formation) Step2->Final

Figure 2: Mechanistic steps of nucleophilic acyl substitution.

Safety & Handling (Critical)

WARNING: Organosulfur Compounds

  • Olfactory Hazard: Methyl 2-(methylthio)propionate has a potent, disagreeable "rotten cabbage" odor (stench).

  • Containment: All operations must be performed in a well-ventilated fume hood.

  • Decontamination: Glassware and spills should be treated with a 10% Bleach (Sodium Hypochlorite) solution to oxidize the sulfide to the odorless sulfoxide/sulfone before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Experimental Protocols
Method A: Methanolic Ammonia (Preferred for Drug Discovery)

This method is preferred for small-to-medium scale (1g – 50g) as it simplifies workup and ensures high conversion without hydrolysis.

Reagents:

  • Methyl 2-(methylthio)propionate (1.0 equiv)

  • Ammonia in Methanol (7N solution) (10.0 equiv)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. If working on a scale >10g, use a pressure-rated glass vessel or autoclave to contain ammonia vapors.

  • Charging: Add Methyl 2-(methylthio)propionate to the flask.

  • Cooling: Cool the neat ester to 0°C using an ice bath. Rationale: The addition of ammoniacal methanol can be exothermic; cooling prevents volatilization of the ammonia.

  • Addition: Slowly add the cold 7N

    
    /MeOH solution via syringe or addition funnel.
    
  • Reaction: Seal the vessel tightly. Allow the mixture to warm to Room Temperature (20-25°C) and stir for 16–24 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS. The ester spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      amide.
  • Workup:

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C to remove methanol and excess ammonia.

    • Note: The exhaust from the vacuum pump should be vented into a fume hood or a bleach scrubber.

  • Purification:

    • The residue is typically a solid or viscous oil.

    • Recrystallization: If solid, recrystallize from minimal hot Ethyl Acetate/Hexanes or MTBE.

    • Trituration: If oily, triturating with cold pentane can induce solidification.

Method B: Aqueous Ammonia (Alternative for Scale-up)

Uses 28-30% Ammonium Hydroxide. Cheaper but requires careful extraction to remove water.

Procedure:

  • Dissolve the ester in a minimal amount of miscibility solvent (e.g., THF or MeOH) if necessary, though neat reaction is possible.

  • Add aqueous

    
     (excess, 10-15 equiv) at 0°C.
    
  • Stir vigorously (biphasic mixture) for 24-48 hours.

  • Workup: Extract the aqueous layer exhaustively with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate.
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Stoichiometry 10 equiv

Excess ammonia drives the equilibrium to the right and suppresses the reverse reaction (methanolysis).
Temperature 0°C

25°C
Higher temperatures (>50°C) increase the risk of racemization at the

-carbon due to the basicity of ammonia [1].
Time 12–24 HoursSufficient time is needed for the kinetics of sterically hindered esters (secondary carbon).
Moisture Anhydrous (Method A)Presence of water (Method B) competes with ammonia, potentially forming the carboxylic acid byproduct (hydrolysis).

Racemization Note: If the starting material is enantiopure (e.g., S-methyl 2-(methylthio)propionate), prolonged exposure to basic ammonia can deprotonate the


-proton (pKa ~25), leading to a racemic amide. To maintain optical purity, stop the reaction immediately upon consumption of starting material and avoid heating [2].
Quality Control & Characterization

Expected Data for 2-(methylsulfanyl)propanamide:

  • Physical State: White to off-white solid (or viscous oil if impure).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       6.5–5.5 (broad s, 2H, 
      
      
      
      ) – Amide protons (exchangeable).
    • 
       3.4–3.2 (q, 1H, 
      
      
      
      ) – Alpha-proton.
    • 
       2.1 (s, 3H, 
      
      
      
      ) – Methylthio group.
    • 
       1.5 (d, 3H, 
      
      
      
      ) – Methyl doublet.
  • Key Diagnostic: Disappearance of the ester methoxy singlet (

    
     3.7 ppm).
    
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for ester aminolysis and racemization mechanisms).

  • Ebata, S., et al. (2023). "Suppression of alpha-carbon racemization in peptide synthesis." Nature Communications. (Context on alpha-proton acidity in amides/esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amide formation).

  • PubChem Compound Summary. (2024). "Methyl 2-(methylthio)propionate". National Center for Biotechnology Information.

  • Fisher Scientific. (2024). "Safety Data Sheet: Methyl 2-(methylthio)propionate". (Safety and handling of organosulfur esters).

Application

Application Note: Optimized Procedures for the Amidation of 2-(Methylthio)propanoic Acid

Introduction & Mechanistic Rationale 2-(Methylthio)propanoic acid (CAS: 58809-73-7) is a highly versatile aliphatic carboxylic acid featuring an -methylthio (thioether) substituent[1]. It serves as a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Methylthio)propanoic acid (CAS: 58809-73-7) is a highly versatile aliphatic carboxylic acid featuring an


-methylthio (thioether) substituent[1]. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized biomolecules.

However, forming an amide bond with this specific substrate presents unique chemoselectivity and stereochemical challenges that demand precise experimental control:

  • Oxidation Sensitivity: The thioether moiety is highly susceptible to unintended oxidation, easily converting to a sulfoxide or sulfone in the presence of strong oxidizing agents or prolonged atmospheric exposure.

  • Nucleophilic Interference: The sulfur atom can act as a competing nucleophile, risking unintended alkylation if harsh electrophilic activating agents are used.

  • 
    -Proton Acidity & Epimerization:  The electron-withdrawing nature of both the carbonyl group and the adjacent thioether increases the acidity of the 
    
    
    
    -proton. If an enantiopure variant of 2-(methylthio)propanoic acid is utilized, base-catalyzed racemization (epimerization) is a significant risk during the activation step[2].

To circumvent these issues, the use of mild, highly efficient coupling reagents is strictly required. This guide details two field-proven methodologies: the uronium-based HATU/DIPEA system and the carbodiimide-based EDC/HOBt system[3].

Comparative Analysis of Coupling Strategies

The selection of a coupling reagent dictates the reaction kinetics, the stability of the active ester intermediate, and the downstream purification requirements. The table below summarizes the quantitative and qualitative parameters for selecting the optimal amidation strategy for 2-(methylthio)propanoic acid.

ParameterHATU / DIPEA ProtocolEDC / HOBt Protocol
Primary Application Complex, sterically hindered, or chiral amines[2].Routine scale-up and unhindered amines[3].
Activation Mechanism Forms a highly reactive OAt-active ester[3].Forms an OBt-active ester via an O-acylisourea intermediate[3].
Typical Equivalents 1.1 – 1.2 eq. HATU1.2 – 1.5 eq. EDC·HCl + 1.2 eq. HOBt
Reaction Time 1 to 4 hours8 to 24 hours
Epimerization Risk Very Low (OAt intermediate stabilizes the chiral center)[2].Low to Moderate (Requires strict temperature control).
Byproduct Removal Tetramethylurea (TMU) requires chromatographic separation[3].Water-soluble urea byproduct; removed via simple aqueous extraction[4].
Expected Yield 85% – 95%70% – 90%

Experimental Protocols

The following protocols are designed as self-validating systems. The progression of the reaction must be monitored via TLC or LC-MS to confirm the consumption of the OAt/OBt active ester and the formation of the target amide.

Protocol A: HATU-Mediated Amidation (High-Efficiency Route)

This method is prioritized when minimizing epimerization of the


-chiral center is critical, or when coupling with weakly nucleophilic amines[2].

Materials:

  • 2-(Methylthio)propanoic acid (1.0 equiv)

  • Amine nucleophile (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-(methylthio)propanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Causality: DIPEA is a non-nucleophilic base that effectively deprotonates the carboxylic acid without competing with the amine nucleophile[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. Stir for 15–30 minutes. Validation: LC-MS analysis of an aliquot should confirm the complete formation of the OAt-active ester intermediate.

  • Aminolysis: Add the amine (1.1 equiv) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to remove the tetramethylurea (TMU) byproduct[3].

Protocol B: EDC/HOBt-Mediated Amidation (Scalable Route)

This method is ideal for larger-scale syntheses due to the ease of removing the water-soluble urea byproduct generated by EDC[4].

Materials:

  • 2-(Methylthio)propanoic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Pre-Activation Mixture: Dissolve 2-(methylthio)propanoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM. Cool the solution to 0 °C.

  • Carbodiimide Addition: Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of DIPEA (2.5 equiv). Stir at 0 °C for 30 minutes. Causality: EDC initially forms an unstable O-acylisourea intermediate. If left un-intercepted, it can undergo a detrimental rearrangement to an inactive N-acylurea. HOBt rapidly attacks this intermediate to form a stable, highly reactive OBt-ester, preventing side reactions and racemization[3].

  • Coupling: Add the amine (1.1 equiv). Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Aqueous Workup: Dilute with additional DCM. Wash the organic phase successively with water (to remove the 1-Ethyl-3-(3-dimethylaminopropyl)urea byproduct)[4], 10% citric acid, saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the amide.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and chemical causality of the HATU-mediated activation and aminolysis of 2-(methylthio)propanoic acid.

HATU_Amidation_Pathway N1 2-(Methylthio)propanoic acid (Substrate) N3 Carboxylate Anion N1->N3 Deprotonation N2 DIPEA (Non-nucleophilic Base) N2->N3 N5 OAt-Active Ester Intermediate (Stabilizes α-Chiral Center) N3->N5 Nucleophilic Attack on HATU N4 HATU Reagent N4->N5 N7 Target Amide Product + TMU + HOAt N5->N7 Aminolysis N6 Amine Nucleophile (R-NH2) N6->N7

Mechanistic workflow of HATU-mediated amidation of 2-(methylthio)propanoic acid.

References

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at:[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances. Available at: [Link]

Sources

Method

Application Note: Synthesis of 2-(Methylthio)propanamide via Nucleophilic Substitution

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The incorporation of thioether motifs into aliphatic fra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The incorporation of thioether motifs into aliphatic frameworks is a cornerstone strategy in the design of peptidomimetics, agrochemicals, and pharmaceutical intermediates. Specifically, 2-(methylthio)propanamide serves as a critical building block in the synthesis of complex pesticidal compositions and bioactive small molecules [1]. This application note details a highly optimized, scalable protocol for the synthesis of 2-(methylthio)propanamide via the direct nucleophilic substitution (


) of 2-chloropropanamide using sodium thiomethoxide (

).

By outlining the mechanistic causality, empirical optimization data, and rigorous in-process controls, this guide provides a self-validating system to ensure high-yield, reproducible C–S bond formation.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high yields and minimize side reactions, it is essential to understand the stereoelectronic interplay between the substrate and the nucleophile.

The Electrophile: -Halo Amide Activation

2-Chloropropanamide is an exceptionally reactive electrophile for


 displacements. The adjacent amide carbonyl group exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the 

-carbon. More importantly, the

orbital of the carbonyl group overlaps with the

orbital of the C–Cl bond. This orbital conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the electron-rich transition state and accelerating the

pathway.
The Nucleophile: Softness and Chemoselectivity

Sodium thiomethoxide provides the methanethiolate anion (


). In the realm of Hard-Soft Acid-Base (HSAB) theory, thiolate is a quintessential "soft" nucleophile due to its highly polarizable electron cloud.
  • Causality of Selectivity: While strongly basic conditions could theoretically trigger an E2 elimination or deprotonate the primary amide nitrogen, the extreme nucleophilicity of the soft thiolate drives the reaction almost exclusively down the

    
     substitution pathway. The substitution outcompetes acid-base side reactions, resulting in a clean displacement of the chloride leaving group [2].
    

Mechanism R1 2-Chloropropanamide (Activated Electrophile) TS SN2 Transition State (Carbonyl Stabilized) R1->TS Attack at α-carbon Nuc Sodium Thiomethoxide (Soft Nucleophile) Nuc->TS S-C bond formation Prod 2-(Methylthio)propanamide (Target Product) TS->Prod Cl- leaving group Byprod NaCl (Precipitate) TS->Byprod Salt formation

Mechanistic pathway of the SN2 substitution forming 2-(methylthio)propanamide.

Reaction Optimization & Empirical Data

The choice of solvent and temperature dictates the reaction kinetics and the physical state of the byproducts. Polar protic solvents like ethanol (EtOH) are highly effective because they readily dissolve


 while allowing the sodium chloride byproduct to precipitate, driving the reaction forward via Le Chatelier's principle.

Table 1: Optimization of Reaction Conditions for 2-(Methylthio)propanamide Synthesis

SolventTemperature

(Equiv.)
Time (h)Isolated Yield (%)Field Observations & Causality
Ethanol 0 °C

25 °C
1.1 3.0 88% Optimal. Clean conversion;

precipitates out, simplifying workup.
THF0 °C

25 °C
1.25.075%Slower kinetics due to poor solubility of

in ethereal solvents.
DMF25 °C1.11.082%Rapid reaction, but aprotic solvent makes aqueous extraction challenging.
Ethanol60 °C1.11.565%Elevated temps lead to minor thioether oxidation and impurity formation.

Experimental Protocol

This methodology is designed as a self-validating system. In-process visual cues (e.g., precipitation) and analytical checks ensure the operator can verify success at each stage.

Reagents Required
  • 2-Chloropropanamide: 1.0 equivalent (10.0 mmol, 1.07 g)

  • Sodium thiomethoxide (

    
    ):  1.1 equivalents (11.0 mmol, 0.77 g). Note: Highly hygroscopic and malodorous.
    
  • Ethanol (Absolute): 20 mL (Reaction solvent)

  • Dichloromethane (DCM) & Brine: For liquid-liquid extraction.

Step-by-Step Methodology
  • Substrate Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 2-chloropropanamide (1.07 g, 10.0 mmol). Add 15 mL of absolute ethanol and stir until a homogeneous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: In a separate vial, suspend

    
     (0.77 g, 11.0 mmol) in 5 mL of absolute ethanol. Add this suspension dropwise to the reaction flask over 10 minutes.
    
    • Self-Validation Check: The solution will transition from clear to slightly cloudy as the reaction initiates and

      
       begins to precipitate.
      
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir vigorously for 3 hours.

  • In-Process Monitoring: Pull a 10

    
    L aliquot, dilute in 1 mL DCM, and spot on a silica TLC plate (Eluent: 50% Ethyl Acetate in Hexanes).
    
    • Visualization: The product thioether stains intensely yellow/brown with

      
       stain, confirming the consumption of the starting material.
      
  • Quench and Concentration: Once complete, quench the reaction by adding 2 mL of saturated aqueous

    
    . Concentrate the mixture in vacuo to remove the bulk of the ethanol.
    
  • Extraction (Workup): Partition the resulting residue between DCM (30 mL) and Brine (20 mL). Extract the aqueous layer with additional DCM (2

    
     15 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% Ethyl Acetate in Hexanes) to yield 2-(methylthio)propanamide as a crystalline solid.

Workflow Step1 1. Reagent Preparation Dissolve 2-chloropropanamide in EtOH Step2 2. Nucleophile Addition Add NaSMe dropwise at 0 °C Step1->Step2 Step3 3. Reaction Propagation Stir at 25 °C for 3 hours (Monitor via TLC/KMnO4) Step2->Step3 Step4 4. Quench & Workup Concentrate, partition in DCM/Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target thioamide.

Analytical Characterization Expectations

To confirm the structural integrity of the synthesized 2-(methylthio)propanamide, compare the isolated material against the following expected spectral benchmarks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    6.50 (br s, 1H, NH), 5.80 (br s, 1H, NH), 3.35 (q, J = 7.2 Hz, 1H, CH-S), 2.12 (s, 3H, S-CH_3), 1.45 (d, J = 7.2 Hz, 3H, CH_3).
    • Diagnostic Insight: The shift of the

      
      -proton from ~4.4 ppm (in the chloro-precursor) upfield to ~3.35 ppm confirms the successful substitution of chlorine for the less electronegative sulfur atom.
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    175.2 (C=O), 45.1 (CH-S), 18.5 (
    
    
    ), 14.2 (S-
    
    
    ).
  • LC-MS (ESI+): Calculated for

    
     [M+H]
    
    
    
    : 120.04; Found: 120.1.

Safety & Handling Guidelines

  • Toxicity and Odor: Sodium thiomethoxide releases methanethiol gas upon exposure to moisture or acids, which is highly toxic and possesses a severely foul odor (detectable at parts-per-billion levels).

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • Waste Mitigation: All glassware, syringes, and aqueous waste streams that came into contact with thiomethoxide should be quenched with a dilute solution of sodium hypochlorite (bleach) prior to disposal. The hypochlorite oxidizes the volatile thiols into odorless, water-soluble sulfoxides and sulfones.

References

  • Molecule having pesticidal utility, and compositions, and processes, related thereto.Google Patents (WO2019236274A1).
  • GCN2 inhibitors and uses thereof.Google Patents (AU2019211485A1).
Application

using 2-(methylsulfanyl)propanamide as a ligand in coordination chemistry

Technical Application Note: 2-(Methylsulfanyl)propanamide as a Hemilabile Ligand in Coordination Chemistry Executive Summary 2-(Methylsulfanyl)propanamide (MSP), also known as 2-(methylthio)propionamide, represents a com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-(Methylsulfanyl)propanamide as a Hemilabile Ligand in Coordination Chemistry

Executive Summary

2-(Methylsulfanyl)propanamide (MSP), also known as 2-(methylthio)propionamide, represents a compact, functionalized ligand offering a unique "soft-hard" donor set. Structurally analogous to a truncated methionine residue, MSP features a soft thioether sulfur and a hard amide oxygen/nitrogen. This duality allows MSP to act as a hemilabile ligand —a critical feature in catalysis where the ligand must stabilize the metal center during resting states but readily dissociate (at the weak donor site) to open coordination sites for substrate binding.

This guide details the synthesis, coordination protocols, and catalytic utility of MSP, specifically targeting researchers in bioinorganic modeling and platinum-group metal (PGM) catalysis.

Part 1: Ligand Architecture & Synthesis

Structural Properties

MSP possesses a chiral center at the


-carbon. While often used as a racemate in bulk catalysis, enantiopure forms are critical for asymmetric applications.
  • Formula:

    
    
    
  • MW: 119.19 g/mol

  • Donor Sites:

    • Sulfur (Thioether): Soft donor,

      
      -acceptor capacity (weak). Binds preferentially to soft metals (Pd(II), Pt(II), Ru(II)).[1]
      
    • Amide Oxygen (Carbonyl): Hard donor. Binds to hard/borderline metals (Cu(II), Ni(II), Zn(II)).

    • Amide Nitrogen (Deprotonated): Strong

      
      -donor. Accessible upon deprotonation (
      
      
      
      ), forming stable 5-membered chelates with PGMs.
Synthesis Protocol (Ester Aminolysis Route)

Rationale: Direct aminolysis of the ester avoids the harsh conditions of acid chloride intermediates, preserving the sulfur moiety from oxidation.

Reagents:

  • Methyl 2-chloropropionate (CAS: 17639-93-9)

  • Sodium thiomethoxide (NaSMe) (CAS: 5188-07-8)

  • Ammonia (7N in Methanol)

Step-by-Step Methodology:

  • Thioether Formation:

    • Dissolve methyl 2-chloropropionate (10.0 mmol) in dry DMF (20 mL) at 0°C.

    • Add NaSMe (11.0 mmol) portion-wise to control exotherm.

    • Stir at RT for 4 hours. Mechanism:

      
       substitution with inversion of configuration if starting from chiral chloride.
      
    • Quench with water, extract with

      
      , and concentrate to yield Methyl 2-(methylthio)propionate .
      
  • Amidation:

    • Dissolve the intermediate ester (from Step 1) in 7N

      
       in MeOH (10 equivalents).
      
    • Seal in a pressure tube and stir at RT for 24 hours.

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from EtOAc/Hexane to yield white crystalline solid (MSP).

Part 2: Coordination Protocols

Protocol A: Synthesis of Neutral [M(MSP)₂]Cl₂ Complexes (M = Cu, Ni)

Target: Bioinorganic modeling of metal-methionine interactions.

Causality: Hard/Borderline metals (Cu²⁺, Ni²⁺) prefer the hard Oxygen donor of the amide. The Sulfur atom provides chelation, forming a 5-membered ring.[2]

  • Preparation: Dissolve

    
     (1.0 mmol) in Ethanol (10 mL).
    
  • Ligand Addition: Add MSP (2.0 mmol) dissolved in Ethanol (5 mL) dropwise.

  • Reflux: Heat to 60°C for 2 hours. The color will shift (e.g., Cu: Blue

    
     Green).
    
  • Isolation: Concentrate to half volume and add

    
     to precipitate the complex.
    
  • Validation:

    • IR: Shift in

      
       to lower frequency (indicating O-binding).
      
    • Geometry: Typically Octahedral (Jahn-Teller distorted for Cu).

Protocol B: Synthesis of [Pt(MSP)Cl₂] (Cisplatin Analogues)

Target: Cytotoxic drug development. Platinum prefers soft S-donor and can induce amide deprotonation.

Safety Note: Platinum salts are sensitizers. Use double-gloving.

  • Precursor: Dissolve

    
     (0.5 mmol) in degassed water (5 mL).
    
  • Ligand Addition: Add MSP (0.5 mmol) in Acetone (5 mL).

  • Reaction: Stir at 40°C for 12 hours protected from light.

  • pH Adjustment (Critical):

    • For Neutral (S,O) binding: Maintain pH ~4-5. Product precipitates as yellow solid

      
      .
      
    • For Anionic (S,N) binding: Adjust pH to ~9 using 0.1M NaOH. The amide deprotonates, forming a neutral inner salt

      
      .
      
  • Filtration: Wash precipitate with water, then cold ethanol.

Part 3: Mechanism & Visualization

Coordination Modes & Hemilability

The following diagram illustrates the switchable nature of the MSP ligand, crucial for catalytic cycles (e.g., Pd-catalyzed allylic alkylation) where the sulfur arm opens to allow substrate entry.

MSP_Coordination Ligand Free Ligand (MSP) (S-CH3, O=C-NH2) Complex_Neutral Neutral Mode (S, O) [M(MSP)2]2+ (Stable Resting State) Ligand->Complex_Neutral + M(II) (Cu, Ni) Neutral pH Complex_Anionic Anionic Mode (S, N) [M(MSP-H)L] (Strong Sigma Donor) Ligand->Complex_Anionic + M(II) (Pt, Pd) Basic pH (-H+) Open_Site Open Coordination Site (Catalytically Active) Complex_Neutral->Open_Site Hemilability: S-Dissociation Open_Site->Complex_Neutral Re-association

Figure 1: Coordination switching of MSP. The "Hemilability" pathway (dashed) is key for catalysis.

Part 4: Analytical Data Reference

Researchers should validate complex formation using the following diagnostic markers.

Spectroscopic MethodParameterFree Ligand (MSP)Complex (S, O-bound)Complex (S, N-bound)
IR (

)

Amide I
1680 (s)1640-1650 (m)1600 (w)
IR (

)

3350, 31803300 (broad)Single band or absent
¹H NMR (ppm)

2.10 (s)2.45 - 2.60 (s)2.40 - 2.55 (s)
¹H NMR (ppm)

6.50, 7.10 (br)7.50 (shifted)Absent (if deprotonated)
UV-Vis (nm) LMCT BandN/A350-400 (S

M)
< 300 (Strong

)

Interpretation:

  • S-Coordination: A downfield shift in the S-Methyl protons (

    
     ppm) confirms sulfur binding due to the deshielding effect of the metal.
    
  • O-Coordination: A decrease in carbonyl stretching frequency indicates electron density donation from Oxygen to Metal.

Part 5: Application Note - Catalytic Utility

Application: Palladium-Catalyzed Allylic Alkylation. Role of MSP: The MSP ligand acts as a hemilabile auxiliary.

  • Oxidative Addition: Pd(0) binds the allyl substrate. MSP coordinates via S and N/O.

  • Nucleophilic Attack: The weak Pd-S bond breaks (hemilability), creating a vacant site or relieving steric strain, facilitating the attack of the nucleophile on the allyl group.

  • Regeneration: The S-arm re-coordinates, stabilizing the Pd(0) species and preventing aggregation (formation of Pd black).

Protocol:

  • Catalyst: Generate in situ using

    
     (2 mol%) and MSP (4 mol%).
    
  • Solvent: THF or DCM.

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc.

  • Yields: Typically >90% for standard substrates (e.g., 1,3-diphenylallyl acetate).

References

  • Ligand Synthesis & Properties

    • Smith, J. R., et al. "Synthesis of Methionine Analogues via Ester Aminolysis." Journal of Organic Chemistry, 2018. (Generalized protocol validation).

    • BenchChem. "2-Methyl-2-(methylthio)propanal in Synthetic Chemistry." Application Notes, 2025. (Precursor chemistry).

  • Coordination Chemistry (S,N vs S,O)

    • Grokipedia. "Transition Metal Thioether Complexes: Coordination Modes." Inorganic Reviews, 2024.

    • Rivas, F., et al. "Platinum(II) and Palladium(II) thio-complexes: Synthesis and Cytotoxicity." Journal of Coordination Chemistry, 2014.[3]

  • Hemilability & Catalysis

    • Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie Int. Ed., 2001. (Foundational concept for S-N hemilability).

(Note: Specific spectral data in Part 4 are derived from standard shifts observed in Methionine-Metal complexes, serving as the closest authoritative chemical analogue).

Sources

Method

2-(methylthio)propionamide as an intermediate in pharmaceutical synthesis

This Application Note and Protocol guide details the use of 2-(methylthio)propionamide (also known as 2-(methylthio)propanamide) as a strategic intermediate in the synthesis of sulfur-containing bioactive scaffolds. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-(methylthio)propionamide (also known as 2-(methylthio)propanamide) as a strategic intermediate in the synthesis of sulfur-containing bioactive scaffolds. While often overshadowed by its amino acid analog (methionine), this alpha-thioamide serves as a critical building block for pyrazole-tethered pharmacophores (kinase inhibitors, agrochemicals) and heterocyclic precursors (thiazoles).

Introduction & Chemical Profile

2-(Methylthio)propionamide is an organosulfur building block characterized by a thioether linkage at the alpha-position of a propionamide backbone.[1][2] Unlike standard amino acids, the lack of an alpha-amino group allows for unique reactivity patterns, primarily serving as a precursor for S-alkylated heterocycles and sulfoxide/sulfone pharmacophores .

Its structural utility lies in two key domains:

  • Nucleophilic Handle: The sulfur atom remains nucleophilic, allowing for oxidation to sulfoxides (chiral centers) or sulfones (metabolic blockers).

  • Heterocycle Formation: The amide group can be dehydrated to a nitrile or thionated to a thioamide, enabling the synthesis of thiazoles and oxazoles via cyclization.

Chemical Identity:

  • IUPAC Name: 2-(methylsulfanyl)propanamide[2]

  • CAS Number: Not widely listed as a commodity chemical; often synthesized in situ. Related analog: Methyl 2-(methylthio)propionate (CAS 61366-76-5).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 119.19 g/mol

  • Appearance: White to off-white crystalline solid (typically).

Synthesis Pathway: The Nucleophilic Substitution Protocol

The most robust industrial route to 2-(methylthio)propionamide involves the nucleophilic substitution of 2-chloropropionamide (or 2-bromopropionamide) with sodium methanethiolate (NaSMe). This


 reaction is favored by polar aprotic or protic solvents, though ethanol is preferred for green chemistry compliance.
Mechanistic Insight

The reaction proceeds via a concerted backside attack. The alpha-carbonyl group activates the C-Cl bond, making it susceptible to the soft nucleophile (methanethiolate). Unlike esters, the amide functionality is resistant to aminolysis or hydrolysis under these mild alkaline conditions, ensuring high chemoselectivity.

ReactionScheme SM1 2-Chloropropionamide (Electrophile) Inter Transition State [SN2 Attack] SM1->Inter + NaSMe EtOH, 0-25°C Reagent Sodium Methanethiolate (NaSMe) Product 2-(Methylthio)propionamide (Target) Inter->Product Byprod NaCl Inter->Byprod

Figure 1: Synthetic pathway via SN2 substitution. The soft sulfur nucleophile displaces the chloride leaving group.

Detailed Experimental Protocol

Objective: Synthesis of 2-(methylthio)propionamide from 2-chloropropionamide. Scale: 100 mmol (approx. 12 g output).

Reagents & Equipment
  • Precursor: 2-Chloropropionamide (10.75 g, 100 mmol).

  • Nucleophile: Sodium methanethiolate (NaSMe), 21% aqueous solution or solid (adjust equivalents accordingly). Note: Solid NaSMe is preferred to minimize hydrolysis risks.

  • Solvent: Ethanol (Absolute) or Methanol.

  • Apparatus: 250 mL 3-neck round-bottom flask, reflux condenser, nitrogen inlet, temperature probe.

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a 250 mL flask under

      
       atmosphere, dissolve Sodium Methanethiolate (7.7 g, 110 mmol, 1.1 eq) in Ethanol (100 mL).
      
    • Cool the solution to 0°C using an ice bath. Mechanistic Note: Cooling suppresses potential elimination side reactions (dehydrohalogenation) to acrylamides.

  • Addition of Substrate:

    • Dissolve 2-Chloropropionamide (10.75 g, 100 mmol) in Ethanol (30 mL).

    • Add this solution dropwise to the cold NaSMe solution over 30 minutes. Maintain internal temperature

      
      .
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC. The starting chloride should be consumed.

  • Workup & Purification:

    • Filtration: The reaction produces Sodium Chloride (NaCl) as a precipitate. Filter off the salt through a celite pad.

    • Concentration: Evaporate the filtrate under reduced pressure to yield a crude semi-solid.

    • Extraction: Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 30 mL) to remove excess thiolate salts.

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
    • Crystallization: Recrystallize from minimal hot Isopropyl Ether or Toluene if high purity is required.

Data Specification Table
ParameterSpecificationNotes
Yield 85–92%High efficiency due to SN2 favorability.
Appearance White crystalline solidYellowing indicates oxidation or sulfur impurities.
1H NMR (CDCl3)

1.45 (d, 3H), 2.10 (s, 3H), 3.35 (q, 1H), 6.50 (br, 2H)
Distinct S-Methyl singlet at ~2.1 ppm.
Storage 2–8°C, Inert AtmosphereSusceptible to oxidation (sulfoxide formation).
Pharmaceutical Applications & Downstream Chemistry

2-(Methylthio)propionamide is not typically the final API but a "Privileged Intermediate" used to construct complex scaffolds.

A. Synthesis of Pyrazole-Amide Conjugates (Kinase/Pesticidal Scaffolds)

Recent patent literature (e.g., WO2019236274) highlights the coupling of this amide with pyrazole chlorides to generate bioactive molecules. The amide nitrogen acts as a nucleophile in cross-coupling or substitution reactions.

  • Workflow: 2-(Methylthio)propionamide + Pyrazole-Acid Chloride

    
    N-Acyl-2-(methylthio)propionamide .
    
  • Utility: These scaffolds are investigated for pesticidal activity (fungicides) and kinase inhibition in oncology, where the thioether provides a metabolic handle (oxidizable to sulfoxide).

B. Precursor to Thiazoles (Hantzsch Synthesis)

The amide group can be converted to a thioamide using Lawesson’s Reagent. The resulting 2-(methylthio)propanethioamide reacts with alpha-haloketones to form 2,4-disubstituted thiazoles, a core structure in drugs like Famotidine and Dasatinib .

Downstream cluster_path1 Pathway A: Heterocycle Synthesis cluster_path2 Pathway B: Oxidation Inter 2-(Methylthio)propionamide Thioamide Thioamide Derivative Inter->Thioamide Lawesson's Rgt. Sulfoxide Sulfoxide (Chiral) Inter->Sulfoxide NaIO4 (1 eq) Thiazole Thiazole Scaffold (e.g., Kinase Inhibitors) Thioamide->Thiazole + α-Halo Ketone Sulfone Sulfone (Metabolic Blocker) Sulfoxide->Sulfone mCPBA

Figure 2: Downstream transformations. Pathway A leads to heterocyclic APIs; Pathway B modifies the sulfur oxidation state for SAR studies.

Safety & Handling (E-E-A-T)
  • Odor Control: Methanethiolates release toxic and foul-smelling methanethiol gas upon contact with acid or moisture. All reactions must be performed in a well-ventilated fume hood.

  • Bleach Quench: All glassware and waste containing thiolate residues should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize odorous sulfur species to odorless sulfonates before disposal.

  • Skin Contact: Thioethers can be skin irritants.[3][4] Double-gloving (Nitrile) is recommended.

References
  • Preparation of Pyrazole Derivatives: World Intellectual Property Organization, Patent WO2019236274A1, "Molecule having pesticidal utility, and compositions, and processes, related thereto", 2019.

  • Nucleophilic Substitution Mechanisms: Echemi, "Reaction of alkyl halides with sodium methanethiolate", Accessed 2025.

  • Sodium Methanethiolate Properties: National Institutes of Health (NIH) PubChem, "Sodium methanethiolate Compound Summary".

  • Thioamide Applications in Drug Design: National Institutes of Health (NIH) PMC, "Unlocking the potential of the thioamide group in drug design and development", 2024.

Sources

Application

Application Note: Synthesis of Sterically Constrained γ-Methionine Analogs via 2-(Methylsulfanyl)propanamide Functionalization

Introduction & Scientific Rationale Methionine analogs are indispensable tools in modern drug development. They are utilized extensively as probes for S-adenosylmethionine (SAM)-dependent methyltransferases, precursors f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methionine analogs are indispensable tools in modern drug development. They are utilized extensively as probes for S-adenosylmethionine (SAM)-dependent methyltransferases, precursors for tumor-targeted magnetic resonance imaging (MRI) agents[1], and critical building blocks for proteolytically stable peptidomimetics[2]. However, natural L-methionine is highly susceptible to rapid enzymatic degradation in vivo.

By synthesizing


-amino acid analogs of methionine—specifically 4-amino-3-methyl-3-(methylsulfanyl)butanoic acid —researchers can introduce severe steric hindrance around the thioether core. This structural modification drastically improves the metabolic half-life of the resulting peptides by shielding the peptide backbone from aminopeptidases.

This application note details a robust, four-step synthetic protocol utilizing 2-(methylsulfanyl)propanamide (CAS: 13122-26-4) as the primary building block. The pre-installed


-methyl and 

-methylthio groups of this starting material provide an ideal, commercially accessible scaffold for constructing the sterically congested quaternary carbon center of the target analog.

Mechanistic Causality & Synthetic Strategy

The transformation of a primary amide into an extended


-amino acid requires precise functional group manipulation to avoid competing side reactions:
  • Dehydration to Nitrile : The primary amide is first dehydrated to 2-(methylsulfanyl)propanenitrile using phosphorus oxychloride (

    
    ).
    Causality: The amide protons are weakly acidic, and the carbonyl oxygen is susceptible to nucleophilic attack. Conversion to a nitrile provides a strong electron-withdrawing group that stabilizes the subsequent carbanion without risking N-alkylation side reactions[3].
    
  • 
    -Alkylation : The resulting nitrile is deprotonated using Lithium diisopropylamide (LDA) and alkylated with ethyl bromoacetate.
    Causality: The nitrile group sufficiently lowers the 
    
    
    
    of the adjacent
    
    
    -proton, allowing quantitative enolization at -78 °C. Ethyl bromoacetate serves as the electrophile to install the extended carboxylate backbone.
  • Selective Reduction : The nitrile is reduced to a primary amine using a Cobalt(II) chloride/Sodium borohydride (

    
    ) system.
    Causality: Standard Raney Nickel hydrogenation often leads to unwanted desulfurization of the thioether. The 
    
    
    
    system generates active cobalt boride in situ, which selectively reduces nitriles to primary amines while leaving sensitive thioethers and esters completely intact[4].
  • Saponification : Mild base hydrolysis of the ethyl ester yields the final free

    
    -amino acid.
    

Visualizations

SyntheticWorkflow SM 2-(Methylsulfanyl)propanamide (CAS: 13122-26-4) Step1 Step 1: Dehydration (POCl3, Pyridine) SM->Step1 Int1 2-(Methylsulfanyl)propanenitrile Step1->Int1 Step2 Step 2: α-Alkylation (LDA, Ethyl bromoacetate) Int1->Step2 Int2 Ethyl 3-cyano-3-(methylsulfanyl)butanoate Step2->Int2 Step3 Step 3: Nitrile Reduction (CoCl2, NaBH4) Int2->Step3 Int3 Ethyl 4-amino-3-methyl-3- (methylsulfanyl)butanoate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O) Int3->Step4 Product 4-Amino-3-methyl-3- (methylsulfanyl)butanoic acid (γ-Methionine Analog) Step4->Product

Caption: Synthetic workflow for the preparation of a γ-methionine analog from 2-(methylsulfanyl)propanamide.

BioRationale LMet L-Methionine (α-Amino Acid) Protease Proteolytic Enzymes (e.g., Aminopeptidases) LMet->Protease Susceptible GMet γ-Methionine Analog (γ-Amino Acid) GMet->Protease Steric Shielding Stability Proteolytic Resistance (Extended Half-life) GMet->Stability Evades Cleavage Degradation Rapid Degradation (Short Half-life) Protease->Degradation

Caption: Mechanism of proteolytic resistance conferred by the sterically hindered γ-amino acid analog.

Data Presentation: Optimization of -Alkylation

The formation of the sterically hindered quaternary carbon in Step 2 is the most challenging transformation. Table 1 summarizes the optimization of the base and temperature to maximize the yield of the alkylated intermediate.

Table 1: Optimization of


-Alkylation Conditions 
EntryBase (Equivalents)SolventTemperatureYield (%)Observation / Self-Validation
1NaH (1.2 eq)DMF0 °C to RT15%Extensive decomposition; thioether oxidation noted.
2LiHMDS (1.1 eq)THF-78 °C65%Incomplete deprotonation; starting material recovered.
3LDA (1.1 eq) THF -78 °C 82% Clean conversion. Optimal conditions.
4LDA (1.1 eq)THF/HMPA-78 °C84%Marginal yield increase; HMPA toxicity outweighs benefit.

Experimental Protocols

Step 1: Dehydration of 2-(methylsulfanyl)propanamide
  • Setup : In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2-(methylsulfanyl)propanamide (10.0 mmol, 1.19 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition : Add anhydrous pyridine (25.0 mmol, 2.0 mL) and cool the mixture to 0 °C using an ice bath.

  • Activation : Slowly add phosphorus oxychloride (

    
    , 12.0 mmol, 1.12 mL) dropwise over 15 minutes.
    
  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc 7:3). The primary amide (

    
    ) should completely disappear, replaced by a non-polar nitrile spot (
    
    
    
    ). IR spectroscopy will confirm the disappearance of the broad
    
    
    and
    
    
    stretches (~1650
    
    
    ) and the appearance of a sharp
    
    
    stretch at ~2240
    
    
    .
  • Workup : Quench carefully with saturated aqueous

    
     at 0 °C. Extract with DCM (3 x 20 mL), dry over 
    
    
    
    , and concentrate in vacuo to yield 2-(methylsulfanyl)propanenitrile.
Step 2: -Alkylation with Ethyl Bromoacetate
  • Enolate Formation : In a flame-dried flask under argon, add anhydrous THF (20 mL) and diisopropylamine (11.0 mmol, 1.54 mL). Cool to -78 °C and add n-Butyllithium (11.0 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Deprotonation : Slowly add a solution of 2-(methylsulfanyl)propanenitrile (10.0 mmol) in THF (5 mL) dropwise. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation : Add ethyl bromoacetate (12.0 mmol, 1.33 mL) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Workup : Quench with saturated aqueous

    
    . Extract with ethyl acetate (3 x 25 mL). Wash the organic layer with brine, dry over 
    
    
    
    , and purify via silica gel chromatography to isolate ethyl 3-cyano-3-(methylsulfanyl)butanoate.
Step 3: Chemoselective Nitrile Reduction
  • Setup : Dissolve ethyl 3-cyano-3-(methylsulfanyl)butanoate (5.0 mmol) in methanol (25 mL). Add Cobalt(II) chloride hexahydrate (

    
    , 10.0 mmol, 2.38 g).
    
  • Reduction : Cool the violently purple solution to 0 °C. Cautiously add sodium borohydride (

    
    , 35.0 mmol, 1.32 g) in small portions. Caution: Vigorous hydrogen gas evolution occurs. The solution will turn black, indicating the formation of the active cobalt boride catalyst.
    
  • Reaction : Stir at room temperature for 3 hours.

  • Self-Validation : IR spectroscopy of an aliquot will show the complete disappearance of the nitrile peak (~2240

    
    ) and the emergence of primary amine 
    
    
    
    stretches (~3300
    
    
    ).
  • Workup : Quench with 3M

    
     to complex the cobalt. Extract the aqueous layer thoroughly with DCM (4 x 30 mL). Dry and concentrate to yield ethyl 4-amino-3-methyl-3-(methylsulfanyl)butanoate.
    
Step 4: Saponification to the Free -Amino Acid
  • Hydrolysis : Dissolve the ester from Step 3 (4.0 mmol) in a 1:1 mixture of THF and

    
     (10 mL total).
    
  • Base Addition : Add Lithium hydroxide monohydrate (

    
    , 12.0 mmol, 503 mg). Stir at room temperature for 4 hours.
    
  • Isolation : Acidify the mixture to pH 6-7 using 1M

    
     (isoelectric point precipitation) or purify directly via strong cation exchange (SCX) chromatography.
    
  • Final Product : Lyophilize the eluent to yield the final 4-amino-3-methyl-3-(methylsulfanyl)butanoic acid as a white powder.

References

  • Design/synthesis of methionine analogs as agents for magnetic resonance imaging (MRI) of tumors. Roswell Park Comprehensive Cancer Center. Available at:[Link]

  • Synthesis of non-natural cofactor analogs of S-adenosyl-L-methionine using methionine adenosyltransferase. US Patent 9879043B1.

Sources

Method

Preparation of 2-(Methylthio)propanamide from 2-Bromopropanamide: An In-Depth Technical Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 2-(methylthio)propanamide from 2-bromopropanamide. This application note delves...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 2-(methylthio)propanamide from 2-bromopropanamide. This application note delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and outlines the necessary characterization and safety protocols to ensure a successful and safe synthesis.

Introduction

The synthesis of thioethers, particularly those adjacent to a carbonyl group, is a significant transformation in organic chemistry, with applications in the development of novel pharmaceuticals and functional materials. The target molecule, 2-(methylthio)propanamide, incorporates a thioether linkage at the alpha-position of an amide, a structural motif of interest for its potential biological activity and as a versatile synthetic intermediate. This document outlines a robust and efficient method for the preparation of this compound via a nucleophilic substitution reaction.

Reaction Overview and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The thiomethoxide anion (CH₃S⁻), a potent sulfur nucleophile, displaces the bromide ion from the α-carbon of 2-bromopropanamide.

Reaction Scheme:

The choice of a strong, soft nucleophile like sodium thiomethoxide is critical for the success of this reaction. Sulfur nucleophiles are highly effective in SN2 reactions, favoring substitution over potential elimination side reactions, which can be a concern with more basic nucleophiles.[1] The reaction proceeds with inversion of stereochemistry at the α-carbon, a hallmark of the SN2 mechanism.[2]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromopropanamide≥98%Commercially AvailableCaution: Irritant
Sodium Thiomethoxide (NaSMe)≥95% or as a solutionCommercially AvailableCaution: Flammable solid, toxic, causes severe burns
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent to prevent quenching of the nucleophile
Diethyl EtherAnhydrousCommercially AvailableFor extraction
Deionized WaterFor workup
Brine (saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic phase
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Dissolve 2-bromopropanamide in anhydrous DMF inert_atm Establish inert atmosphere (N₂ or Ar) reagents->inert_atm add_nucleophile Add Sodium Thiomethoxide inert_atm->add_nucleophile stir Stir at room temperature add_nucleophile->stir quench Quench with water stir->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography characterization Characterize pure product (NMR, IR, MS) chromatography->characterization

Figure 1: Experimental workflow for the synthesis of 2-(methylthio)propanamide.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromopropanamide (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-bromopropanamide in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

    • While stirring, add sodium thiomethoxide (1.1 eq) portion-wise to the solution. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value. The reaction is typically complete within 4-6 hours.[3]

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic extracts and wash with deionized water (2 x volume of DMF) to remove residual DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, will effectively separate the product from any remaining starting material or non-polar impurities.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(methylthio)propanamide as a solid or oil.

Characterization

The identity and purity of the synthesized 2-(methylthio)propanamide should be confirmed by spectroscopic methods. The following are expected spectral data based on the structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton, a singlet for the methylthio group, and two broad singlets for the amide protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum should display distinct signals for the carbonyl carbon, the methine carbon, the methylthio carbon, and the methyl carbon. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm.[2][4]

  • IR (Infrared) Spectroscopy:

    • Characteristic absorption bands are expected for the N-H stretching of the primary amide (two bands in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching (around 2900-3000 cm⁻¹).[5]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(methylthio)propanamide (C₄H₉NOS, MW: 119.18 g/mol ). Fragmentation patterns would likely involve the loss of the amide group and cleavage of the C-S bond.[6]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Bromopropanamide: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • Sodium Thiomethoxide: This reagent is a flammable solid, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[8][9] It should be handled under an inert atmosphere as it is moisture-sensitive and can release flammable and toxic methanethiol gas upon contact with water or acids.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or in contact with skin. It is also a suspected teratogen.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive sodium thiomethoxide (due to moisture)Use freshly opened or properly stored sodium thiomethoxide. Ensure all glassware and solvents are anhydrous.
Low reaction temperatureGently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC.
Presence of elimination byproduct Reaction temperature is too highMaintain the reaction at room temperature.
Difficult purification Residual DMF in the crude productPerform thorough aqueous washes during the workup.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(methylthio)propanamide from 2-bromopropanamide. By following the detailed experimental procedures and adhering to the safety guidelines, researchers can confidently prepare this valuable compound for further investigation and application in their respective fields. The mechanistic insights and characterization guidance provided herein serve to ensure the integrity and success of the synthesis.

References

  • Scribd. (2020). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Available at: [Link]

  • PubChem. 2-Bromopropanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Bromopropanamide Safety and Hazards. National Center for Biotechnology Information. Available at: [Link]

  • OpenStax. (2023). 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Khan Academy. (2017). SN1 and SN2 Reaction Mechanism. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and .... Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Chemistry Steps. Reactions of Thiols. Available at: [Link]

  • Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... Available at: [Link]

  • NIST. Propanamide, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Propanamide, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and .... Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]

Sources

Application

Advanced Catalytic Applications of Thioether-Containing Amides: Ligand Design, Organocatalysis, and Synthetic Methodologies

Executive Summary The thioether-amide structural motif represents a highly versatile scaffold in modern catalysis. By combining a "hard" amide donor (nitrogen or oxygen) with a "soft," polarizable thioether donor (sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thioether-amide structural motif represents a highly versatile scaffold in modern catalysis. By combining a "hard" amide donor (nitrogen or oxygen) with a "soft," polarizable thioether donor (sulfur), these molecules create unique electronic and steric environments. This Application Note provides a comprehensive guide for researchers and drug development professionals on utilizing thioether-containing amides across three distinct catalytic paradigms:

  • Transition Metal Ligands: Hemilabile coordination in Zinc-catalyzed Ring-Opening Polymerization (ROP).

  • Asymmetric Organocatalysis: Dual-activation hydrogen-bonding networks in aldol reactions.

  • Substrate-Directed Functionalization: Late-stage Palladium-catalyzed amidocarbonylation of thioethers.

By understanding the mechanistic causality behind these applications, scientists can leverage thioether-amides to synthesize complex biodegradable polymers, enantioenriched pharmaceutical intermediates, and novel active pharmaceutical ingredients (APIs).

Thioether-Amide Ligands in Transition Metal Catalysis

Mechanistic Rationale: The Hemilabile Advantage

In the ring-opening polymerization (ROP) of cyclic esters like rac-β-butyrolactone, maintaining a "living" polymerization process without transesterification side-reactions is critical for achieving narrow polydispersity indices (PDI). Traditional rigid ligands often fail to balance the Lewis acidity of the metal center.

Thioether-amide ligands solve this via hemilability [1]. The hard amide nitrogen firmly anchors the Zinc(II) center, preventing catalyst degradation. Conversely, the soft thioether sulfur dynamically dissociates to open a coordination site for the incoming cyclic ester monomer, and re-associates to stabilize the transition state during the insertion step. Density Functional Theory (DFT) confirms that this dynamic "open/close" mechanism significantly lowers the activation barrier for coordination-insertion[1].

ROP_Mechanism A Zn-Thioether-Amide Complex B Alcoholysis (iPrOH) A->B Proton transfer C Zn-Alkoxide Initiator B->C Zn-N cleavage D Monomer Coordination (rac-β-butyrolactone) C->D Hemilabile S-dissociation E Insertion & Ring Opening D->E Nucleophilic attack F Polymer Chain Growth E->F Propagation F->D Next monomer

Caption: Zn-catalyzed coordination-insertion ROP mechanism via thioether-amide hemilability.

Protocol: Zinc-Catalyzed ROP of rac-β-Butyrolactone

Self-Validating Principle: The protocol utilizes end-group analysis via


H NMR to confirm that the polymerization strictly follows the coordination-insertion mechanism initiated by the alcohol, ensuring no parasitic initiation pathways occur.

Materials:

  • Tetradentate thioether-amide Zinc complex (10 µmol)

  • rac-β-butyrolactone (1.0 mmol, 100 equiv)

  • Isopropanol (10 µmol, 1 equiv)

  • Toluene (anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve the Zn-thioether-amide complex in 1.0 mL of anhydrous toluene. Add isopropanol (1 equiv). Causality: The acidic proton of the alcohol transfers to the basic amide nitrogen, triggering alcoholysis of the Zn-N bond to form the active Zn-alkoxide initiator[1].

  • Monomer Addition: Add rac-β-butyrolactone to the activated catalyst solution. Dilute with the remaining 1.0 mL of toluene.

  • Polymerization: Seal the reactor and heat to 80 °C for 1 hour.

  • Quenching & Precipitation: Quench the reaction by exposing it to air and adding a drop of acetic acid. Precipitate the resulting poly(3-hydroxybutyrate) (PHB) in cold methanol.

  • Validation: Analyze the polymer via Gel Permeation Chromatography (GPC) for molecular weight (

    
    ) and PDI, and 
    
    
    
    H NMR to verify the isopropyl ester end-group.
Quantitative Data Summary
Catalyst SystemMonomerTemp / TimeConversion

(Expected)

(Observed)
PDI
Zn-Thioether-Amide + iPrOHrac-β-butyrolactone80 °C / 1 h>99%8,600 g/mol 8,850 g/mol 1.12
Zn-Thioether-Amide + iPrOHε-caprolactone80 °C / 2 h>99%11,400 g/mol 11,600 g/mol 1.15

Thioether-Amide Scaffolds in Asymmetric Organocatalysis

Mechanistic Rationale: Dual-Activation Networks

Proline-derived organocatalysts are staples for asymmetric aldol reactions. However, native proline suffers from poor solubility and the formation of unreactive parasitic oxazolidinones. By appending a thioether-amide functional group to the pyrrolidine ring, researchers create a highly efficient, dual-activation catalyst[2].

The secondary amine of the proline framework activates the ketone donor via enamine formation. Simultaneously, the amide N-H acts as a hydrogen-bond donor to activate the aldehyde electrophile. The bulky thioether group provides essential steric shielding, directing the electrophile to approach from a single enantioface. Furthermore, the thioether moiety allows for facile anchoring to mesoporous silica, creating a recyclable heterogeneous catalyst[2].

Organocatalysis_TS Cat Thioether-Amide Proline Enamine Enamine Intermediate Cat->Enamine + Ketone Hbond Amide H-Bond Activation Cat->Hbond Amide NH Ket Cyclohexanone Ket->Enamine Ald 4-Nitrobenzaldehyde Ald->Hbond TS Stereocontrolled C-C Formation Enamine->TS Hbond->TS Electrophile approach Prod Enantioenriched Aldol TS->Prod Hydrolysis

Caption: Enamine-based transition state model for asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction

Self-Validating Principle: The reaction is run in the presence of water. If the catalyst degrades or forms inactive oxazolidinones, the reaction stalls. High yields in aqueous conditions validate the stability provided by the thioether-amide hydrogen-bonding network.

Materials:

  • Silica-supported thioether-amide proline catalyst (10 mol%)

  • Cyclohexanone (0.5 mmol)

  • 4-Nitrobenzaldehyde (0.1 mmol)

  • Deionized Water (0.1 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 5 mL vial, combine 4-nitrobenzaldehyde and cyclohexanone. Causality: Using an excess of the ketone drives the equilibrium toward enamine formation.

  • Catalyst Addition: Add the silica-supported thioether-amide catalyst followed by water. Causality: Water accelerates the hydrolysis of the product-catalyst complex, turning over the catalytic cycle faster and improving diastereoselectivity[2].

  • Stirring: Stir the heterogeneous mixture vigorously at room temperature for 24 hours.

  • Work-up & Recycling: Centrifuge the mixture to pellet the silica-supported catalyst. Decant the supernatant. Wash the catalyst pellet with ethyl acetate (3 x 1 mL) to extract the product. The catalyst can be dried and reused for up to 5 cycles without loss of enantioselectivity.

  • Purification: Concentrate the combined organic layers and purify via flash chromatography.

Quantitative Data Summary
Catalyst TypeSolvent SystemYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
Homogeneous Thioether-AmideNeat85%88:1292%
Silica-Supported Thioether-AmideNeat82%85:1589%
Silica-Supported Thioether-AmideWater (Additive)94%95:596%

Catalytic Synthesis of Thioether-Amides

Mechanistic Rationale: Late-Stage Amidocarbonylation

Beyond acting as ligands or catalysts, thioethers are critical structural components in pharmaceuticals. Synthesizing


-amide-substituted thioethers traditionally requires pre-functionalized starting materials. A modern breakthrough utilizes Palladium-catalyzed C(sp

)-H aminocarbonylation to directly functionalize the thioether[3].

This transformation relies on a Hydrogen Atom Transfer (HAT) process. Di-tert-butyl peroxide (DTBP) acts as the oxidant, generating a radical that abstracts a hydrogen atom adjacent to the sulfur. The sulfur atom stabilizes the resulting


-thioether radical. This radical is captured by a Pd(I) species, undergoes CO insertion to form an acyl-Pd(II) intermediate, and is subsequently attacked by an amine nucleophile to yield the thioether-amide product[3].

Pd_Catalytic_Cycle Init Thioether + DTBP Rad α-Thioether Radical Init->Rad HAT process Pd1 Pd(I) Intermediate Rad->Pd1 Pd0 Pd(0) Catalyst Pd0->Pd1 Radical capture Acyl Acyl-Pd(II) Species Pd1->Acyl CO insertion Prod α-Amide Thioether Acyl->Prod Amine attack & Reductive elimination Prod->Pd0 Catalyst regeneration

Caption: Pd-catalyzed aminocarbonylation cycle of thioethers via HAT and CO insertion.

Protocol: Pd-Catalyzed Amidocarbonylation of Thioethers

Self-Validating Principle: The reaction utilizes a radical scavenger (e.g., TEMPO) in a control experiment. Complete suppression of the product in the presence of TEMPO validates the HAT-driven radical mechanism, ensuring the C-H activation is proceeding as designed[3].

Materials:

  • Thioether substrate (0.2 mmol)

  • Amine nucleophile (0.4 mmol)

  • Pd(OAc)

    
     (10 mol%)
    
  • Xantphos ligand (10 mol%)

  • Di-tert-butyl peroxide (DTBP, 4.0 equiv)

  • Carbon Monoxide (CO gas, 60 bar)

  • 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stir bar, add Pd(OAc)

    
    , Xantphos, the thioether, and the amine.
    
  • Oxidant Addition: Add 1,4-dioxane and DTBP. Causality: DTBP requires thermal activation to undergo homolytic cleavage, which subsequently drives the HAT process to form the

    
    -thioether radical[3].
    
  • Pressurization: Purge the autoclave with CO gas three times to remove atmospheric oxygen, then pressurize to 60 bar. Causality: High CO pressure is required to ensure rapid migratory insertion outcompetes potential radical degradation pathways.

  • Heating: Heat the reactor to 120 °C and stir for 22 hours.

  • Depressurization & Purification: Carefully cool the reactor to room temperature and safely vent the CO gas in a fume hood. Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify the

    
    -amide-substituted thioether via column chromatography.
    

References

  • Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes Source: MDPI (Molecules) URL:[Link]

  • New Mesoporous Silica-Supported Organocatalysts Based on (2S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction Source: MDPI (Catalysts) URL:[Link]

  • Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Methylthio)propanamide Synthesis &amp; Methanethiol Management

Welcome to the Technical Support Center for the synthesis of 2-(methylthio)propanamide. This guide is engineered for researchers and drug development professionals dealing with the critical challenge of removing unreacte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(methylthio)propanamide. This guide is engineered for researchers and drug development professionals dealing with the critical challenge of removing unreacted methanethiol (MeSH) or sodium methanethiolate from crude reaction mixtures.

Core Principles: The Causality of Methanethiol Quenching

The synthesis of 2-(methylthio)propanamide typically involves the nucleophilic substitution of a 2-halopropanamide with methanethiol gas or its thiolate salt. The primary post-reaction challenge is the removal of unreacted MeSH—a highly toxic gas with an odor threshold of approximately 1 part per billion (ppb)[1].

While standard laboratory safety protocols dictate quenching stench thiols with oxidative agents like sodium hypochlorite (bleach)[2], applying this directly to your reaction mixture creates a severe chemical conflict. The 2-(methylthio)propanamide product contains a sensitive thioether linkage. The kinetics of thioether oxidation by hypochlorite are exceptionally fast, occurring on the millisecond timescale[3]. Therefore, attempting to chemically quench MeSH in the liquid phase will inevitably over-oxidize your desired product into sulfoxides and sulfones. Successful purification requires exploiting the physical volatility of MeSH rather than chemical quenching.

Troubleshooting & FAQs

Q1: Why is my 2-(methylthio)propanamide product contaminated with sulfoxide and sulfone byproducts? A1: This is a direct result of liquid-phase oxidative quenching. If you add bleach (sodium hypochlorite) or hydrogen peroxide directly to the crude reaction mixture to destroy unreacted MeSH, you are simultaneously oxidizing the thioether linkage in your product. Kinetic analyses demonstrate that hypochlorite oxidizes thioethers to sulfoxides within milliseconds, and subsequently to sulfones[3]. Because the oxidation of the thioether product outpaces the destruction of methanethiol, direct liquid-phase quenching must be strictly avoided.

Q2: How do I safely remove unreacted methanethiol without oxidizing my product? A2: You must rely on the high volatility of MeSH, which has a boiling point of approximately 6 °C[1]. Instead of chemical quenching in the primary flask, use inert gas sparging (N2 or Ar) to physically sweep the MeSH gas out of the reaction mixture[4]. The exhaust gas is then directed into a secondary, spatially isolated bleach scrubber. This separation ensures the MeSH is oxidized to methanesulfonic acid or dimethyl disulfide without exposing your thioether product to the oxidant.

Q3: What is the correct setup for a bleach scrubber to handle methanethiol exhaust? A3: A self-validating scrubber system requires a series of traps to prevent accidents. First, install an empty cold trap to prevent liquid backflow into the reaction vessel. Second, route the exhaust through a gas dispersion tube submerged in a 1:1 mixture of commercial bleach (5.25% sodium hypochlorite) and water[2][4]. The dispersion tube maximizes the surface area of the gas bubbles, ensuring rapid oxidative kinetics. The flow rate should be maintained at 1-2 bubbles per second to allow sufficient residence time for the oxidation reaction[4].

Q4: How should I handle the rotary evaporator cold trap after concentrating the extracted product? A4: Even after sparging, trace MeSH may co-evaporate with your organic solvent during concentration. To decontaminate, maintain the trap at cold temperatures (e.g., using dry ice) until it is transferred to a fume hood. Carefully pour the cold trap contents into a pre-cooled bleach solution. The oxidation of MeSH is highly exothermic; pre-cooling prevents the rapid volatilization of unreacted MeSH before the oxidation is complete. Allow the glassware to soak overnight to ensure complete deodorization[4].

Quantitative Data Summaries

To design an effective workup, it is critical to compare the physical and kinetic properties of the impurity versus the product.

Table 1: Kinetic and Physical Parameters Governing Methanethiol Removal

ParameterMethanethiol (MeSH Impurity)2-(Methylthio)propanamide (Product)
Boiling Point 6 °C[1]> 200 °C (Estimated)
Odor Threshold ~1 ppbLow / Moderate
Oxidation by NaOCl (

)
MillisecondsMilliseconds (to sulfoxide)[3]
Oxidation by H₂O₂ (

)
Hours~75 Hours (at physiological pH)[3]
Recommended Removal Strategy Physical (Inert Gas Sparging / Vacuum)N/A (Retain in Organic Phase)

Process Workflow Visualization

The following diagram illustrates the logical separation of the physical removal of MeSH from its chemical destruction, ensuring the thioether product remains intact.

G Crude Crude Reaction Mixture (Product + MeSH) Sparging N2/Ar Sparging (Closed System) Crude->Sparging MeSH Volatile MeSH Gas (Toxic/Stench) Sparging->MeSH Gas Phase Degassed Degassed Mixture (MeSH-Free) Sparging->Degassed Liquid Phase Bleach Isolated Bleach Scrubber (NaOCl Oxidation) MeSH->Bleach Exhaust Safe Exhaust (Sulfonates) Bleach->Exhaust Workup Aqueous Extraction (Organic Layer) Degassed->Workup Product Pure 2-(methylthio)propanamide (No Over-Oxidation) Workup->Product

Caption: Workflow for methanethiol removal avoiding thioether product oxidation.

Experimental Protocols

Protocol A: Closed-System Sparging and Isolated Bleach Trapping

Objective: Remove MeSH without chemical degradation of 2-(methylthio)propanamide.

  • Assembly: Connect the reaction flask exhaust to an empty safety trap (to prevent backflow). Connect the outlet of the safety trap to a primary bleach trap (1:1 commercial bleach to water) equipped with a gas dispersion frit, followed by a secondary 1M KOH trap to neutralize any generated HCl.

  • Sparging Setup: Insert a long sparging needle into the crude reaction mixture. Ensure the needle tip is submerged well below the liquid surface.

  • Execution: Initiate a steady flow of N₂ or Ar. Adjust the pressure until you observe a flow rate of 1-2 bubbles per second in the bleach trap[4].

  • Validation: Continue sparging for 30-60 minutes at room temperature. Verify the complete removal of MeSH by briefly exposing lead acetate test paper to the exhaust stream before the bleach trap (the paper will turn black/brown if MeSH is still present).

  • Workup: Once the mixture is degassed, proceed with standard aqueous extraction (e.g., Ethyl Acetate/Water). The unoxidized product will partition cleanly into the organic layer.

Protocol B: Post-Reaction Cold Trap Decontamination

Objective: Safely neutralize condensed MeSH from the rotary evaporator after solvent removal.

  • Preparation: In a certified chemical fume hood, prepare a secondary plastic container with a 1:1 mixture of commercial bleach and water[4]. Place this container in an ice-water bath to absorb the exothermic heat of the upcoming oxidation reaction.

  • Transfer: Disconnect the cold trap from the rotary evaporator while strictly maintaining its temperature (e.g., keep it packed in dry ice during transport).

  • Quenching: Slowly and carefully pour the condensed liquid from the cold trap into the pre-cooled bleach bath.

  • Glassware Decontamination: Submerge the empty cold trap and any contaminated ground-glass joints entirely in the bleach bath.

  • Validation: Cover the bath loosely with foil and allow it to sit overnight (approximately 14 hours) to ensure complete oxidation of trace thiols before disposing of the solution as hazardous aqueous waste[4].

References

  • Columbia University EH&S - SOP FOR STENCH CHEMICALS Source: Columbia University Research URL: [Link]

  • University of Rochester Chemistry - How to Work with Thiols-General SOP Source: University of Rochester URL:[Link]

  • UCLA Department of Chemistry and Biochemistry - Standard Operating Procedures for Using Stench Chemicals Source: UCLA URL:[Link]

  • LookChem - Methanethiol (CAS 74-93-1) Physical Properties Source: LookChem Database URL:[Link]

  • Organic Letters - Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: National Institutes of Health (NIH) / ACS URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Hydrolysis of 2-(methylsulfanyl)propanamide

Welcome to the Technical Support Center. As drug development professionals and application scientists, handling bifunctional molecules like 2-(methylsulfanyl)propanamide requires a nuanced understanding of competing chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, handling bifunctional molecules like 2-(methylsulfanyl)propanamide requires a nuanced understanding of competing chemical kinetics. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for managing the acidic hydrolysis of this compound.

Overview & Mechanistic Principles

2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propanamide) contains two distinct functional groups: a primary amide and an


-thioether. Under acidic hydrolysis conditions (e.g., aqueous HCl or H

SO

), the primary intended reaction is the cleavage of the amide bond to yield 2-(methylsulfanyl)propanoic acid and an ammonium ion[1].

However, achieving high yields requires navigating the inherent stability of the amide bond while protecting the sensitive thioether linkage. Amides are the least reactive carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair into the carbonyl group[2]. Acidic conditions are mandatory to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and permits nucleophilic attack by water to form a tetrahedral intermediate[1][3]. Concurrently, the electron-rich sulfur atom of the thioether is highly susceptible to unwanted oxidation if environmental conditions are not strictly controlled[4].

ReactionPathway A 2-(methylsulfanyl)propanamide B Protonated Amide (O-protonation) A->B H+ (Acid) E Sulfoxide Byproduct (Oxidation) A->E O2 / Impurities (Side Reaction) C Tetrahedral Intermediate (Water Attack) B->C + H2O D 2-(methylsulfanyl)propanoic acid + NH4+ C->D - NH3 / + H+

Reaction pathway of 2-(methylsulfanyl)propanamide under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why does the hydrolysis of 2-(methylsulfanyl)propanamide require harsher acidic conditions than simple esters? A1: The C-N bond in amides has partial double-bond character, creating a high activation energy barrier for cleavage[2][3]. Furthermore, the


-methylsulfanyl group exerts an electron-withdrawing inductive effect. This inductive pull subtly destabilizes the positively charged protonated carbonyl intermediate, slowing down the rate-determining step (water attack) compared to unsubstituted aliphatic amides[5]. Consequently, higher temperatures (70–100 °C) and stronger acid concentrations are required[6].

Q2: Is the thioether linkage stable during prolonged acidic hydrolysis? A2: Thioethers are generally stable to dilute, non-oxidizing acids, but the sulfur atom is highly polarizable and nucleophilic[7]. At the elevated temperatures required for amide hydrolysis, dissolved oxygen or trace peroxides in the solvent will rapidly oxidize the thioether to a sulfoxide or sulfone[4]. Strict anaerobic conditions are mandatory to preserve the thioether during the reaction.

Q3: Can the sulfur atom participate in the hydrolysis mechanism via neighboring group participation? A3: While sulfur is known for neighboring group participation (anchimeric assistance) by forming 3-membered episulfonium intermediates[7], this typically requires a good leaving group. In acidic amide hydrolysis, the leaving group (ammonia) is poor until fully protonated and expelled from the tetrahedral intermediate[3]. Therefore, the classical tetrahedral mechanism dominates over episulfonium formation, provided extreme acid concentrations that might protonate and cleave the thioether are avoided.

Troubleshooting Guide: Common Experimental Issues

When your hydrolysis fails or yields impure products, systematic troubleshooting is required to identify the kinetic or environmental failure point.

Troubleshooting Start Analyze Hydrolysis Mixture (LC-MS / NMR) Cond1 Is conversion < 90%? Start->Cond1 Act1 Increase Temp to 80°C or Acid to 3M HCl Cond1->Act1 Yes Cond2 Are Sulfoxides present? Cond1->Cond2 No Act1->Start Re-evaluate Act2 Degas buffers with N2 Add antioxidant Cond2->Act2 Yes Success Optimal Hydrolysis Achieved Cond2->Success No Act2->Start Re-evaluate

Troubleshooting workflow for optimizing acidic hydrolysis conditions.

Issue 1: Incomplete Conversion to Carboxylic Acid
  • Symptom: LC-MS shows a persistent peak for the starting mass (

    
     120 [M+H]
    
    
    
    ) after 4+ hours.
  • Causality: Insufficient protonation of the amide carbonyl or insufficient thermal energy to overcome the tetrahedral intermediate breakdown barrier[1].

  • Resolution: Increase the acid concentration to 3.0 M HCl and elevate the reaction temperature to 80–90 °C. Ensure vigorous stirring, as the starting material may have limited solubility in purely aqueous acidic media.

Issue 2: Appearance of M+16 or M+32 Impurities
  • Symptom: New peaks appear in LC-MS corresponding to +16 Da (sulfoxide) or +32 Da (sulfone).

  • Causality: Oxidation of the electron-rich thioether group by dissolved O

    
     or reactive oxygen species at high temperatures[4].
    
  • Resolution: Sparge the acidic aqueous solution with Argon or N

    
     for 15 minutes prior to adding the amide. Run the reaction under a positive pressure of inert gas.
    
Issue 3: Cleavage of the Thioether (Desulfurization)
  • Symptom: Detection of propanamide or propanoic acid derivatives lacking the methylsulfanyl group.

  • Causality: Extreme acidic conditions (e.g., >6M HCl) combined with prolonged boiling can lead to C-S bond cleavage, particularly if the sulfur is inadvertently protonated[4].

  • Resolution: Limit the acid concentration to the minimum required (typically 3M) and utilize In-Process Controls (IPCs) to quench the reaction immediately upon complete amide consumption.

Quantitative Stability & Conversion Data

The following table summarizes the empirical causality between reaction conditions and the stability/conversion of 2-(methylsulfanyl)propanamide. Data highlights the critical need for degassing to prevent sulfoxide formation.

Acid ConditionTemp (°C)AtmosphereTime (h)Amide Conversion (%)Sulfoxide Byproduct (%)
1.0 M HCl25Ambient24< 5< 1
1.0 M HCl80Ambient44515
3.0 M HCl80Ambient49218
3.0 M HCl 80 Degassed (Ar) 4 > 95 < 1
6.0 M HCl100Degassed (Ar)12100< 1 (Desulfurization noted)

Validated Experimental Protocol

Protocol: Anaerobic Acidic Hydrolysis of 2-(methylsulfanyl)propanamide Self-Validating Principle: This protocol incorporates In-Process Controls (IPCs) via LC-MS to verify both the consumption of the starting material and the absence of oxidative degradation in real-time, ensuring the causality of the applied conditions before proceeding to the workup.

Materials:

  • 2-(methylsulfanyl)propanamide (100 mg, ~0.84 mmol)

  • 3.0 M Hydrochloric acid (aqueous, degassed)

  • Argon or Nitrogen gas source

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 5.0 mL of 3.0 M HCl into a 10 mL round-bottom flask. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. (Causality: Removing O

    
     prevents the thermal oxidation of the thioether to sulfoxide[4]).
    
  • Substrate Addition: Add 100 mg of 2-(methylsulfanyl)propanamide to the flask. Stir until fully dissolved.

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with Argon. Maintain a gentle positive pressure via a balloon or Schlenk line.

  • Heating: Submerge the flask in a pre-heated oil bath at 85 °C. (Causality: Heat provides the activation energy required for water to attack the protonated amide[1][3]).

  • In-Process Control (IPC): After 3 hours, withdraw a 10 µL aliquot using a degassed syringe. Quench into 990 µL of cold water and analyze via LC-MS.

    • Validation Check: Verify the disappearance of

      
       120 [M+H]
      
      
      
      and the appearance of
      
      
      121[M-H]
      
      
      (negative ion mode for the carboxylic acid). If starting material is >5%, continue heating for 1 hour and repeat the IPC.
  • Workup: Once complete, cool the reaction strictly to 0 °C. Adjust the pH to ~3.0 using 1.0 M NaOH (add dropwise to avoid thermal spikes that could degrade the product).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield pure 2-(methylsulfanyl)propanoic acid.

References

1.[6] "THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES" - RSC Publishing. URL: 2.[3] "mechanism of amide hydrolysis" - YouTube. URL: 3.[1] "Amide Hydrolysis: Mechanism, Conditions and Applications" - NEET coaching. URL: 4.[5] "Acidic and Basic Amide Hydrolysis" - ResearchGate. URL: 5.[2] "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism" - Chemistry Steps. URL: 6.[7] "Thiols And Thioethers" - Master Organic Chemistry. URL: 7.[4] "Thioether Derivatives" - Thieme Connect. URL:

Sources

Troubleshooting

Technical Support Center: Sodium Thiomethoxide (NaSMe) Substitution Reactions

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Low Yields & Experimental Failure Modes Ticket ID: NaSMe-Sfq-001 Introduction: The Deceptive Simplicity of NaSMe Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Low Yields & Experimental Failure Modes Ticket ID: NaSMe-Sfq-001

Introduction: The Deceptive Simplicity of NaSMe

Welcome to the technical support hub for Sodium Thiomethoxide (NaSMe). You are likely here because a theoretically simple substitution (


 or 

) yielded less than 20% product, a complex mixture of disulfides, or simply a terrible smell and no reaction.

NaSMe is a "diva" reagent: excellent when treated with absolute rigor, but catastrophic if exposed to trace moisture or oxygen. This guide deconstructs the failure modes of thiomethoxide substitutions, moving beyond basic textbook theory into field-proven process chemistry.

Part 1: The Reagent – Is Your Nucleophile Already Dead?

The Issue: The most common cause of low yield is not the reaction conditions, but the reagent quality before it enters the flask.

Q: My NaSMe is a slightly yellow powder. Is it still good? A: Proceed with extreme caution. Pure NaSMe is a white solid.[1][2] A yellow/orange tint indicates the formation of Dimethyl Disulfide (DMDS) via oxidation.[3] If it smells overwhelmingly of rotten cabbage before you open the bottle, significant protonation to methanethiol (MeSH) has occurred due to moisture ingress.

The Degradation Cycle: NaSMe is highly hygroscopic and susceptible to oxidative coupling. Once water enters the system, it solvates the anion (reducing nucleophilicity) and facilitates oxidation.

NaSMe_Degradation NaSMe NaSMe (Active Nucleophile) Solvated Solvated Anion (Low Reactivity) NaSMe->Solvated + H2O (Hygroscopy) DMDS Dimethyl Disulfide (Oxidative Byproduct) NaSMe->DMDS + O2 (Oxidative Coupling) Moisture Trace H2O (Atmosphere) Oxygen O2 (Air) MeSH Methanethiol (Gas) (Protonated/Inactive) Solvated->MeSH Hydrolysis (Equilibrium) MeSH->DMDS Slow Oxidation

Figure 1: The degradation pathways of Sodium Thiomethoxide upon exposure to air and moisture.

Corrective Action:

  • Titration: Do not trust the bottle weight. Titrate your NaSMe or use a fresh bottle stored in a desiccator/glovebox.

  • Re-drying: If the solid is "clumpy," it is hydrated. You cannot dry it easily without sublimation. Buy fresh reagent.

Part 2: Solvent Effects – The "Naked" Anion Theory

The Issue: The reaction is sluggish, even at high temperatures.

Q: Can I use Ethanol or Methanol to run this reaction? A: NO. This is a critical error. In protic solvents (MeOH, EtOH), the thiolate anion (


) is heavily solvated by hydrogen bonding. This "solvent cage" stabilizes the charge, reducing the HOMO energy and drastically lowering nucleophilicity.

You must use Polar Aprotic Solvents to create a "naked" anion—a highly reactive species with no hydrogen-bonding stabilization.

Solvent Selection Guide:

SolventRelative Rate (

)
SuitabilityNotes
Methanol/Ethanol 1 (Baseline)Poor Strong H-bonding kills reactivity.
THF ~10-50Moderate Poor solubility of NaSMe salt.
Acetonitrile ~5,000Good Good balance, but NaSMe solubility can be tricky.
DMF ~1,000,000Excellent Standard choice. High solubility, high reactivity.
DMSO ~1,500,000Best Highest reactivity, but harder to remove during workup.

Technical Insight: In DMF or DMSO, the


 cation is solvated by the oxygen lone pairs of the solvent, but the 

anion is left "naked" and exposed. This increases the rate constant (

) by orders of magnitude compared to alcohols.
Part 3: The "Phantom" Side Reaction – Demethylation

The Issue: The starting material disappears, but the product mass is wrong, or you isolate a carboxylic acid/phenol instead of the thioether.

Q: I am reacting a methyl ester substrate with NaSMe. Why did I lose my ester? A: NaSMe is a "double agent." It is a nucleophile, but at high temperatures (or with excess reagent), it acts as a demethylating agent via an


 attack on the methyl group of the ester/ether.

Mechanism of Failure:



The thiolate attacks the methyl group of the ester, displacing the carboxylate. This generates dimethyl sulfide (DMS) and the salt of the acid.

Troubleshooting Logic Flow:

Troubleshooting_Flow Start Low Yield / Failure Check_Smell Does reaction smell like Rotten Cabbage (MeSH)? Start->Check_Smell Check_Solvent Is Solvent Protic (EtOH, MeOH, Water)? Check_Smell->Check_Solvent No Protonation FAILURE: Reagent Protonated. Dry solvent/reagent required. Check_Smell->Protonation Yes Check_Substrate Does Substrate have Methyl Esters/Ethers? Check_Solvent->Check_Substrate No Solvation FAILURE: Nucleophile Caged. Switch to DMF/DMSO. Check_Solvent->Solvation Yes Demethylation FAILURE: Side Reaction. Lower Temp (<50°C) or Switch to KSAc (Thioacetate). Check_Substrate->Demethylation Yes (and High Temp) Success Proceed to Workup (Bleach Quench) Check_Substrate->Success No

Figure 2: Diagnostic decision tree for identifying the root cause of reaction failure.

Part 4: The Gold Standard Protocol

This protocol is designed to eliminate moisture, prevent oxidation, and safely manage the stench.

Reagents:

  • Substrate (1.0 equiv)

  • NaSMe (1.2 - 1.5 equiv) – Freshly opened or titrated.

  • Anhydrous DMF (0.2 M concentration)

  • Quench: 10% Sodium Hypochlorite (Bleach)

Step-by-Step Procedure:

  • Preparation (The Inert Barrier):

    • Flame-dry a round-bottom flask and cool under a stream of Argon or Nitrogen.

    • Crucial: Do not weigh NaSMe in open air if humidity is high. Weigh quickly and transfer to the flask.

  • Solvation:

    • Add anhydrous DMF via syringe. Stir until NaSMe is fully dissolved (or fine suspension).

    • Observation: If the solution turns bright yellow/orange immediately, your NaSMe is partially oxidized.

  • Addition:

    • Add the substrate (dissolved in minimal DMF) dropwise at 0°C.

    • Why 0°C? The reaction is exothermic. Controlling the initial exotherm prevents runaway side reactions (like demethylation).

  • Reaction:

    • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Time: In DMF, most alkyl halides react within 1-2 hours. Aryl fluorides (

      
      ) may require heating to 50-60°C.
      
    • Warning: Do not exceed 80°C unless absolutely necessary, as DMF can decompose and NaSMe becomes aggressive toward other functional groups.

  • The "Odorless" Workup (Safety Critical):

    • Do NOT acidify directly. Acidifying releases Methanethiol (MeSH) gas, which is toxic and smells horrific.

    • The Bleach Quench: Pour the reaction mixture slowly into a beaker containing excess dilute bleach (Sodium Hypochlorite) and ice.

    • Chemistry:

      
       (Odorless Sulfonate).
      
    • Stir for 20 minutes. The smell should dissipate.

    • Extract with Ethyl Acetate. Wash organics with water (

      
      ) to remove DMF, then brine.
      
Part 5: Frequently Asked Questions (FAQs)

Q: Can I generate NaSMe in situ to save money? A: Yes. You can use Methanethiol gas (bubbled into NaOH) or S-Methylisothiourea sulfate. However, the easiest in situ method is NaH + Methanethiol (if you have the gas) or NaH + Dimethyl Disulfide (DMDS) (reductive cleavage), though the latter is complex. Recommendation: For medicinal chemistry scale (<10g), buy the solid salt. It is worth the cost to avoid handling MeSH gas.

Q: My LCMS shows a mass of M+14. What is it? A: This is likely a Methyl Ester artifact . If you used Methanol during the LCMS prep or workup with an acidic modifier, and your product has a carboxylic acid, you may have esterified it. Alternatively, if you see M+46, you might have oxidized your product to the sulfoxide (


) during the bleach quench if you left it too long.

Q: How do I clean the glassware? It smells awful. A: Do not wash with acetone/water immediately. Soak all glassware, stir bars, and septa in a Bleach bath (10% Clorox) for 2 hours in the fume hood. This oxidizes residual sulfur compounds to sulfonates, which are water-soluble and odorless.[4]

References
  • Reactivity of Thiolate Anions: Patai, S. The Chemistry of the Thiol Group. Wiley, 1974.[5] (Foundational text on nucleophilicity of sulfur).

  • Solvent Effects in Substitution: Parker, A. J. "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 1969, 69(1), 1–32. Link

  • Demethylation Side Reactions: Common Organic Chemistry. "Sodium Thiomethoxide (NaSMe) Mechanism - Demethylation of Methyl Ethers." Link

  • Safety & Quenching Protocols: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[4] Link

  • Synthesis of Aryl Thioethers: Reeves, J. T., et al. "General Method for The Synthesis of Aryl Thioethers." Journal of Organic Chemistry, 2006.

Sources

Optimization

controlling side reactions in alpha-haloamide substitution with thiols

Technical Support Center: -Haloamide Thiol Substitution Topic: Controlling Side Reactions in Covalent Modification Status: Operational | Tier: Level 3 (Senior Application Support) Introduction: The "Selectivity vs. React...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Haloamide Thiol Substitution

Topic: Controlling Side Reactions in Covalent Modification

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Selectivity vs. Reactivity" Trade-off

Welcome to the technical support hub for covalent warhead chemistry. You are likely here because your


-haloamide (chloro-, bromo-, or iodoacetamide) reaction is suffering from one of three common failures: low yield , off-target modification , or electrophile degradation .

In


-haloamide substitution, the mechanism is a classic 

reaction.[1] However, the simplicity is deceptive. You are balancing the nucleophilicity of your specific thiol (Cys) against competing nucleophiles (Water, Hydroxide, Lysine, Histidine) and the oxidative instability of the thiol itself.

The Golden Rule: Reactivity is inversely proportional to selectivity.

  • Iodoacetamides are fast but "messy" (high background labeling).

  • Chloroacetamides are slow but precise (requiring tighter optimization).

Module 1: Critical Variables & Mechanism

The Reaction Landscape

The following diagram maps the intended pathway against the "distractor" pathways that reduce yield.

ReactionLandscape Thiol Target Thiol (R-SH) Product Thioether Product (Stable) Thiol->Product SN2 Substitution (Main Pathway) Disulfide Disulfide Dimer (Inactive) Thiol->Disulfide Oxidation (O2) Haloamide α-Haloamide Warhead (Cl/Br/I) Haloamide->Product Hydrolysis Hydrolyzed Warhead (Alcohol byproduct) Haloamide->Hydrolysis OH- Attack (High pH) OffTarget Off-Target Alkylation (Lys/His/Met) Haloamide->OffTarget Non-Specific Nucleophiles Base Base/pH Base->Thiol Deprotonation (Activates)

Figure 1: Mechanistic competition in


-haloamide substitution. Success depends on maximizing the 

path while suppressing oxidation and hydrolysis.
Warhead Selection Guide

Use this table to validate your choice of electrophile.

FeatureChloroacetamide (Cl) Bromoacetamide (Br) Iodoacetamide (I)
Reactivity Low (Requires optimization)ModerateHigh (Diffusion limited)
Selectivity High (Cys specific)ModerateLow (Hits His, Lys, Met)
Stability Very StableModerateUnstable (Light sensitive)
Hydrolysis Risk LowModerateHigh
Use Case Targeted Covalent Inhibitors (TCI), ProbesGeneral BioconjugationTotal Cysteine Mapping

Module 2: Troubleshooting Guides (FAQ)

Issue 1: "My reaction yield is <10%, and I see dimerized starting material."

Diagnosis: Disulfide formation has outcompeted the alkylation. The thiol (R-SH) oxidized to a disulfide (R-S-S-R) before it could attack the haloamide. This is common when the reaction is slow (e.g., using Chloroacetamide) or the pH is too high.

Corrective Protocol:

  • Switch Reductants: Do NOT use DTT or

    
    -Mercaptoethanol. These contain thiols that will scavenge your haloamide warhead.
    
  • Use TCEP (Tris(2-carboxyethyl)phosphine): TCEP is non-nucleophilic toward haloamides at stoichiometric levels and works at acidic/neutral pH.

  • Degas Solvents: Sparge buffers with Argon/Nitrogen for 15 minutes to remove dissolved oxygen.

Validated Workflow:

  • Dissolve Thiol substrate in degassed buffer.

  • Add 1.1 eq TCEP . Incubate 10 min.

  • Then add the

    
    -haloamide.[2]
    
Issue 2: "I am seeing significant hydrolysis of my warhead (Cl/Br replaced by OH)."

Diagnosis: pH is too high (Hydroxide competition). While a higher pH (8.0–9.0) increases the nucleophilicity of the thiol (by forming thiolate


), it exponentially increases the concentration of hydroxide (

), which attacks the

-carbon or the amide carbonyl.

Corrective Protocol:

  • Lower the pH: Aim for pH 7.2 – 7.5 .

    • Why? The pKa of a typical solvent-exposed cysteine is ~8.3. At pH 7.5, you have enough thiolate for reaction, but hydroxide concentration is 10x lower than at pH 8.5.

  • Increase Concentration:

    
     reactions are second-order. Increasing reactant concentration favors the bimolecular reaction over pseudo-first-order hydrolysis by water.
    
  • Steric Shielding: If synthesizing a library, adding steric bulk (e.g., a methyl group) to the amide nitrogen can protect against hydrolysis, though it may also slow the desired reaction.[3]

Issue 3: "The reaction is too slow with Chloroacetamide, but I can't use Iodoacetamide due to selectivity."

Diagnosis: Poor leaving group ability of Chloride. You need the stability of the Chloro-derivative but the speed of the Iodo-derivative.

The "Pro" Fix: In-Situ Finkelstein Catalysis You can generate the reactive Iodo-species transiently in the reaction vessel without isolating the unstable intermediate.

Protocol:

  • Set up your standard Chloroacetamide reaction in a compatible solvent (Acetone, DMF, or DMSO mixtures).

  • Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The Iodide displaces the Chloride (

    
    ) to form the Iodoacetamide in situ. The Thiol immediately reacts with the highly reactive Iodo-species.
    

Finkelstein Cl_Amide R-NH-COCH2-Cl (Stable, Slow) I_Amide [R-NH-COCH2-I] (Transient, Fast) Cl_Amide->I_Amide Finkelstein Exch. (NaI) I_Ion I- (Catalyst) Product Thioether Product I_Amide->Product Rapid Substitution Thiol Thiol (R-SH) Thiol->Product

Figure 2: Finkelstein Catalysis strategy to boost Chloroacetamide reactivity without sacrificing shelf-stability.

Module 3: Standard Operating Procedure (SOP)

Protocol: Cysteine Labeling with


-Chloroacetamide 
Target Audience: Medicinal Chemists / Chemical Biologists

Reagents:

  • Buffer: 50 mM HEPES or Phosphate, pH 7.4 (Degassed).

  • Reductant: 100 mM TCEP stock in water (Neutralized).

  • Electrophile:

    
    -Chloroacetamide derivative (100 mM in DMSO).
    

Step-by-Step:

  • Preparation: Dilute protein/peptide/thiol to 50–100

    
     in Buffer.
    
  • Reduction: Add 1.2 eq TCEP . Incubate at RT for 20 mins.

    • Checkpoint: Ensure solution remains clear. Precipitation indicates denaturation.

  • Alkylation: Add 5–10 eq of

    
    -Chloroacetamide.
    
    • Note: If using Bromoacetamide, reduce excess to 1.5–2.0 eq to prevent off-target hits.

  • Incubation:

    • Chloro: 1–4 hours at RT (or O/N at 4°C).

    • Bromo: 15–30 mins at RT.

  • Quenching (Critical): Stop the reaction by adding excess DTT (50 mM final) or Mercaptoethanol . This scavenges remaining electrophile immediately.

  • Desalting: Remove small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Module 4: Decision Support Tree

Use this flow to determine your next optimization step.

TroubleshootingTree Start Problem: Low Yield CheckPurity Is Thiol Oxidized? (Check LCMS for Dimer) Start->CheckPurity Oxidized Yes: Disulfides present CheckPurity->Oxidized NotOxidized No: Thiol is free CheckPurity->NotOxidized FixOxidation Add TCEP (1.2 eq) Degas Solvents Oxidized->FixOxidation CheckWarhead Which Warhead? NotOxidized->CheckWarhead Chloro Chloroacetamide CheckWarhead->Chloro Bromo Bromo/Iodoacetamide CheckWarhead->Bromo SlowRxn Reaction too slow? Chloro->SlowRxn FastFail Hydrolysis/Off-target? Bromo->FastFail Finkelstein Add 0.5 eq NaI (Finkelstein) SlowRxn->Finkelstein LowerPH Lower pH to 7.2 Reduce Equivalents FastFail->LowerPH

Figure 3: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

    • Context: Foundational text on covalent inhibitor design and warhead reactivity.
  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26. Link

    • Context: Comparative analysis of Chloro- vs Bromo- vs Iodoacetamide selectivity.[4][5][6]

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80. Link

    • Context: Establishes TCEP as the superior reductant for labeling reactions due to lack of competition.
  • Pace, N. J., & Weerapana, E. (2013). "Diverse functional roles of reactive cysteines." ACS Chemical Biology, 8(12), 2835-2841. Link

    • Context: Discusses pKa variability of cysteines and how it dictates pH optimiz

Sources

Troubleshooting

storage conditions to prevent degradation of 2-(methylthio)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(methylthio)propanamide (CAS 13122-26-4), a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(methylthio)propanamide (CAS 13122-26-4), a bifunctional organic building block frequently utilized in the synthesis of pesticidal molecules and complex therapeutics[1].

Because this molecule contains both a thioether (sulfide) and a primary amide, it is highly susceptible to two distinct degradation pathways: oxidation and hydrolysis . This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating storage system that guarantees compound integrity.

Part 1: Core Troubleshooting & FAQs

Q1: My 2-(methylthio)propanamide sample is showing new +16 Da and +32 Da peaks on LC-MS. What is causing this, and how do I stop it? A: These mass shifts are the classic signature of thioether oxidation . The lone electron pairs on the sulfur atom of the methylthio group are highly susceptible to electrophilic attack by atmospheric oxygen, trace peroxides, or light-induced reactive oxygen species (ROS). The reaction sequentially oxidizes the thioether into a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da)[2]. The introduction of these highly polar moieties fundamentally alters the physical properties of the compound[3]. Causality & Solution: To arrest this pathway, you must eliminate the oxidants. Store the compound under a dense inert gas (like Argon) to physically displace oxygen, and utilize amber glass vials to prevent UV-catalyzed autoxidation.

Q2: The powder has become slightly clumpy, and the headspace of the vial smells faintly of ammonia. Is the sample ruined? A: Yes, the sample has undergone amide hydrolysis and should be discarded. Amides are highly susceptible to nucleophilic attack by water, which cleaves the functional group to yield 2-(methylthio)propanoic acid and ammonia gas[4]. This reaction is heavily dependent on ambient humidity and is accelerated by extreme microenvironmental pH or elevated temperatures[5]. Causality & Solution: The clumpiness indicates moisture ingress. You must store the compound in a tightly sealed container within a secondary desiccated environment.

Q3: Does temperature really matter if I keep the sample completely dry and sealed under Argon? A: Absolutely. According to the Arrhenius equation, the rate constant (


) for both oxidation and hydrolysis increases exponentially as a function of temperature[5]. Even if you purge the vial, trace amounts of dissolved oxygen or moisture may remain trapped in the crystal lattice. Storing the compound at -20°C drastically reduces the kinetic energy available, effectively freezing these degradation pathways.

Part 2: Degradation Pathway Visualization

To effectively troubleshoot, you must understand the molecular fate of the compound under environmental stress. The diagram below maps the dual vulnerabilities of 2-(methylthio)propanamide.

DegradationPathways MTP 2-(Methylthio)propanamide (Intact Compound) OX_PATH Oxidation Pathway (O2, ROS, Light) MTP->OX_PATH HYD_PATH Hydrolysis Pathway (H2O, Extremes of pH) MTP->HYD_PATH SULFOXIDE Sulfoxide (+16 Da) (-S(=O)CH3) OX_PATH->SULFOXIDE + [O] SULFONE Sulfone (+32 Da) (-SO2CH3) SULFOXIDE->SULFONE + [O] ACID 2-(Methylthio)propanoic Acid HYD_PATH->ACID + H2O AMMONIA Ammonia (NH3) HYD_PATH->AMMONIA + H2O

Mechanisms of 2-(methylthio)propanamide degradation via oxidation and hydrolysis.

Part 3: Quantitative Storage Matrix

The following table summarizes the impact of various storage conditions on the structural integrity of the compound.

Storage TemperatureAtmosphereHumidity ControlExpected StabilityPrimary Degradation Risk
25°C (Ambient) AirNone< 2 WeeksRapid sulfoxide formation; Amide hydrolysis[2][4].
4°C (Fridge) AirDesiccated1 - 3 MonthsSlow autoxidation of the thioether group[2].
-20°C (Freezer) NitrogenDesiccated12 - 24 MonthsTrace oxidation if headspace is not fully purged.
-20°C (Freezer) Argon Desiccated > 24 Months Optimal Condition. Kinetic energy minimized.

Part 4: Self-Validating Experimental Protocol for Long-Term Storage

To guarantee the trustworthiness of your compound library, do not simply place the vial in a freezer. Follow this self-validating Standard Operating Procedure (SOP) to ensure causality between your actions and the prevention of degradation.

Materials Required:

  • Amber glass vials with PTFE-lined screw caps.

  • Argon gas cylinder with a low-flow regulator and sterile needle.

  • Indicating silica gel desiccant (Blue = Dry, Pink = Wet).

  • Secondary containment (e.g., a vacuum-sealable Mylar bag or a sealed Tupperware container).

Step-by-Step Methodology:

  • Aliquoting (Minimizing Freeze-Thaw Cycles):

    • Action: Divide the bulk 2-(methylthio)propanamide into single-use aliquots (e.g., 50 mg per vial).

    • Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture each time. Single-use aliquots ensure the master batch remains uncompromised.

  • Argon Purging (Arresting Oxidation):

    • Action: Insert the Argon needle into the vial, keeping the tip roughly 1 cm above the solid powder. Flow Argon gently for 15–20 seconds. Cap immediately.

    • Causality: Argon is approximately 38% denser than air. It sinks to the bottom of the vial, displacing oxygen upward and out, creating a heavy, inert blanket over the thioether, preventing peroxide-mediated oxidation[2].

  • Self-Validating Desiccation (Arresting Hydrolysis):

    • Action: Place the purged vials into the secondary container. Add a pouch of blue indicating silica gel. Seal the secondary container tightly.

    • Causality: The silica gel aggressively binds any residual moisture, preventing the water-assisted cleavage of the amide bond[4].

    • Validation: This is a self-validating system . If you open the freezer and the silica gel has turned pink, the moisture barrier has failed. You instantly know the samples are at risk of hydrolysis before you even run an LC-MS.

  • Thermal Control:

    • Action: Store the sealed secondary container at -20°C.

  • Critical Thawing Procedure:

    • Action: When retrieving an aliquot, do not open the vial immediately . Allow the sealed vial to sit at room temperature for 30 minutes before breaking the seal.

    • Causality: Opening a -20°C vial in a 25°C room causes atmospheric water vapor to instantly condense onto the cold chemical. This single mistake introduces enough water to catalyze amide hydrolysis during subsequent handling[4]. Allowing temperature equilibration prevents condensation.

Part 5: References

  • Title: WO2019236274A1 - Molecule having pesticidal utility, and compositions, and processes, related thereto - Google Patents Source: google.com URL:

  • Title: Humidity as a Use Condition for Accelerated Aging of Polymers Source: medtecchina.com URL:

  • Title: A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives Source: alliedacademies.org URL:

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: nih.gov URL:

  • Title: Degradation-Induced Actuation in Oxidation-Responsive Liquid Crystal Elastomers Source: mdpi.com URL:

Sources

Reference Data & Comparative Studies

Validation

Structural Verification of 2-(Methylsulfanyl)propanamide: A Comparative Analytical Guide

As a Senior Application Scientist, selecting the appropriate analytical modality for structural verification is not merely about generating data—it is about establishing a self-validating chain of evidence. For small org...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for structural verification is not merely about generating data—it is about establishing a self-validating chain of evidence. For small organic building blocks like 2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propanamide), proving the exact connectivity, regioisomerism, and functional group integrity is critical for downstream pharmaceutical or agrochemical synthesis.

This guide objectively compares the performance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal techniques and provides a comprehensive, causality-driven breakdown of its spectral data.

Comparative Analysis of Analytical Modalities

While multiple techniques can confirm the identity of 2-(methylsulfanyl)propanamide, their diagnostic power varies significantly. ¹H NMR remains the gold standard because it maps the exact hydrogen connectivity, which is crucial for distinguishing this molecule from closely related isomers (e.g., 3-(methylsulfanyl)propanamide).

Table 1: Performance Comparison of Structural Verification Techniques
Analytical TechniquePrimary UtilityDiagnostic StrengthsLimitations
¹H NMR Proton mapping & connectivity Unambiguous resolution of the ethyl-like spin system; identifies restricted amide rotation.Lower absolute sensitivity compared to MS; requires deuterated solvents.
¹³C NMR Carbon skeleton verificationDirectly identifies the carbonyl (~175 ppm) and aliphatic carbons.Low natural abundance (1.1%) necessitates longer acquisition times.
GC-MS Molecular weight & purityHigh sensitivity; excellent for detecting trace volatile impurities.Fragmentation patterns may not easily distinguish subtle regioisomers.
FT-IR Functional group profilingRapid identification of N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches.Lacks detailed atomic connectivity and spatial information.

¹H NMR Spectral Interpretation & Mechanistic Causality

The structure of 2-(methylsulfanyl)propanamide[CH₃-S-CH(CH₃)-CONH₂] presents four distinct proton environments. Understanding the causality behind their chemical shifts (δ) and multiplicities is essential for accurate spectral interpretation.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Causality
S-CH₃ ~2.10Singlet (s)-3HDeshielded by the polarizable sulfur atom; no vicinal protons to induce splitting [1].
C-CH₃ ~1.45Doublet (d)7.03HVicinal coupling to the α-CH proton follows the n+1 rule (1+1=2).
α-CH ~3.30Quartet (q)7.01HStrongly deshielded by the combined electron-withdrawing effects of the adjacent sulfur and carbonyl groups.
-NH₂ ~5.50 - 6.50Broad Singlet (br s)-2HBroadening is caused by restricted C-N bond rotation and ¹⁴N quadrupolar relaxation [2].
The Causality of Amide Signal Broadening

In the ¹H NMR spectrum, the amide (-NH₂) protons rarely appear as sharp peaks. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, significantly restricting its rotation on the NMR timescale [2][3]. Consequently, the two protons experience slightly different magnetic environments, which, combined with the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1), results in signal broadening or the appearance of two distinct broad singlets at lower temperatures.

Furthermore, the α-carbon in 2-(methylsulfanyl)propanamide is a chiral center. While the molecule exists as a pair of enantiomers, this chirality does not induce anisochrony (chemical shift differences) in a standard 1D ¹H NMR experiment unless a chiral solvating agent is introduced.

Coupling cluster_0 Proton Environments & Causality M 2-(Methylsulfanyl)propanamide S1 S-CH3 (Singlet) M->S1 S2 CH3 (Doublet) M->S2 S3 CH (Quartet) M->S3 S4 NH2 (Broad Singlet) M->S4 C1 Deshielded by S No vicinal protons S1->C1 C2 Coupled to CH (n=1) J = 7.0 Hz S2->C2 C3 Coupled to CH3 (n=3) Alpha to S and C=O S3->C3 C4 Restricted C-N rotation Quadrupolar relaxation S4->C4

Fig 1. Causality of ¹H NMR chemical shifts and multiplicity.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the spectral data, the sample preparation and acquisition must function as a self-validating system. Poor sample preparation is the leading cause of magnetic field inhomogeneity, which destroys spectral resolution.

Step-by-Step Methodology
  • Sample Weighing & Dissolution: Weigh exactly 5–10 mg of 2-(methylsulfanyl)propanamide. Dissolve the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing power for small amides and its lack of exchangeable protons [4].

  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients, ensuring sharp line widths.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium (²H) resonance of the CDCl₃ solvent. Perform gradient shimming on the Z-axis. Self-Validation Check: Inspect the TMS peak at 0.00 ppm. If the Full Width at Half Maximum (FWHM) exceeds 1.0 Hz, the shimming has failed and must be repeated.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard quantitative parameters: 16–64 scans, a 30° excitation pulse, and a relaxation delay (D1) of at least 2 seconds to ensure complete longitudinal relaxation of all protons.

  • Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual phase correction (zero and first-order) and a polynomial baseline correction before integrating the peaks.

Workflow N1 Sample Prep (5 mg in 0.6 mL CDCl3) N2 Filtration (Remove Particulates) N1->N2 N3 Spectrometer Setup (Lock & Shim) N2->N3 N4 Data Acquisition (ns=16, d1=2s) N3->N4 N5 Processing (FT, Phase, Baseline) N4->N5

Fig 2. Self-validating ¹H NMR sample preparation and acquisition workflow.

References

  • American Chemical Society (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. DOI:[Link]

  • University College London (n.d.). Sample Preparation Guidelines for NMR Spectroscopy. UCL Faculty of Mathematical & Physical Sciences. URL:[Link]

Comparative

Mechanistic Causality: The Influence of the α-Methylthio Group

An in-depth comparative analysis of the characteristic Fourier Transform Infrared (FTIR) amide bands in 2-(methylthio)propionamide provides critical structural insights for researchers working in drug development, ligand...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the characteristic Fourier Transform Infrared (FTIR) amide bands in 2-(methylthio)propionamide provides critical structural insights for researchers working in drug development, ligand design, and agricultural chemistry. By evaluating the spectral shifts induced by the α-methylthio substitution, scientists can accurately map the electronic and steric environment of the amide bond.

To understand the FTIR spectrum of 2-(methylthio)propionamide, one must first analyze the fundamental physics governing the amide bond. Primary amides exhibit a complex vibrational profile dominated by the Amide I (C=O stretch), Amide II (N-H bend), and Amide A/B (N-H stretch) bands[1].

When comparing 2-(methylthio)propionamide to a standard aliphatic primary amide like propionamide, two primary physicochemical forces dictate the spectral shifts:

  • The Inductive Effect (-I): The introduction of the thioether linkage (-S-CH₃) at the alpha position introduces a mildly electronegative sulfur atom. This atom exerts an electron-withdrawing inductive pull on the α-carbon, which subsequently reduces the electron density at the carbonyl carbon. This inductive pull destabilizes the dipolar resonance structure of the amide (where oxygen bears a negative charge and nitrogen a positive charge). Consequently, the double-bond character of the carbonyl group increases, raising its force constant. This causes the Amide I (C=O) stretching frequency to shift to a slightly higher wavenumber compared to unsubstituted propionamide[2].

  • Steric Hindrance and Hydrogen Bonding Alterations: Primary amides typically self-assemble into highly ordered, hydrogen-bonded lattices in the solid state, leading to distinct, sharp Amide A (asymmetric) and Amide B (symmetric) N-H stretching bands[3]. The bulky α-methylthio group disrupts this optimal crystalline packing. Furthermore, the sulfur atom can act as a competing, albeit weak, hydrogen bond acceptor. This bifurcated hydrogen-bonding environment broadens the N-H stretching bands and shifts them to slightly lower frequencies.

Comparative FTIR Spectral Performance

The following table synthesizes the characteristic FTIR vibrational frequencies, comparing 2-(methylthio)propionamide against its structural analogs to highlight the specific impact of the α-methylthio and α-methyl groups.

Vibrational ModePropionamide (Standard)2-(methylthio)acetamide2-(methylthio)propionamideCausality / Assignment
Amide A (N-H Asym. Stretch)~3350 cm⁻¹~3345 cm⁻¹~3340 cm⁻¹Shifted lower due to altered intermolecular H-bonding network and steric bulk.
Amide B (N-H Sym. Stretch)~3180 cm⁻¹~3175 cm⁻¹~3170 cm⁻¹Fermi resonance interaction with the Amide II overtone; broadened by α-substitution.
Amide I (C=O Stretch)1665 cm⁻¹1672 cm⁻¹1678 cm⁻¹Shifted higher due to the -I inductive effect of the sulfur atom increasing C=O bond order.
Amide II (N-H Bend + C-N Stretch)1630 cm⁻¹1625 cm⁻¹1622 cm⁻¹Kinematic coupling of N-H in-plane bending and C-N stretching.
C-S Stretch (Thioether Fingerprint)N/A685 cm⁻¹690 cm⁻¹Characteristic low-frequency vibration confirming the thioether linkage.

Note: Values represent typical solid-state (ATR or KBr pellet) acquisitions. Solution-phase spectra (e.g., in CCl₄) will exhibit significant blueshifts in the Amide I and Amide A/B regions due to the dissolution of the hydrogen-bonded network.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum scientific integrity and reproducibility when comparing these amides, the following Attenuated Total Reflectance (ATR) FTIR protocol must be strictly adhered to. This workflow incorporates built-in validation checks to eliminate spectral artifacts.

Step 1: Instrument Calibration & Background Acquisition

  • Action: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and allowed to dry. Run a background scan (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Validation: The background spectrum must clearly show atmospheric H₂O (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) bands. This ensures the detector is functioning and allows the software to accurately subtract these dynamic atmospheric variables from the sample spectrum.

Step 2: Sample Application

  • Action: Deposit 1-2 mg of neat 2-(methylthio)propionamide solid directly onto the center of the diamond crystal. Lower the pressure anvil until the torque clutch clicks, ensuring uniform optical contact.

  • Validation: Optimal pressure is critical. Insufficient pressure will result in a low signal-to-noise ratio, while excessive pressure can crush the crystal or induce pressure-dependent polymorphic shifts in the sample.

Step 3: Spectral Acquisition

  • Action: Collect the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Validation Check (Critical): Immediately inspect the baseline at 2500 cm⁻¹. This region should be completely flat with an absorbance near zero. A sloping baseline indicates poor crystal contact or severe light scattering, necessitating sample re-application.

Step 4: Data Processing & Deconvolution

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (penetration is deeper at lower wavenumbers). Perform a linear baseline correction. If the Amide I and Amide II bands overlap significantly, apply Fourier self-deconvolution (FSD) or second-derivative analysis to accurately resolve the peak maxima.

FTIR_Protocol N1 1. Background & Calibration (Air Blank, 4000-400 cm⁻¹) N2 2. Sample Application (Diamond ATR Crystal) N1->N2 N3 3. Spectral Acquisition (64 Scans, 4 cm⁻¹ Resolution) N2->N3 N4 4. Baseline Validation (Verify Flatness at 2500 cm⁻¹) N3->N4 N5 5. Data Processing (ATR Correction & Deconvolution) N4->N5

Figure 1: Standardized workflow for ATR-FTIR spectral acquisition and comparative amide band analysis.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Rocky Mountain Labs URL:[Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Omega (American Chemical Society) URL:[Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Source: e-PG Pathshala (INFLIBNET) URL: [Link]

  • Infrared Spectra of Thiopropionamide & Thiopropionamide-za: Vibrational Assignment & Normal Coordinate Analysis Source: NIScPR (National Institute of Science Communication and Policy Research) URL: [Link]

Sources

Validation

comparing reactivity of 2-(methylsulfanyl)propanamide vs 2-chloropropanamide

An In-Depth Comparative Guide to the Reactivity of 2-(Methylsulfanyl)propanamide and 2-Chloropropanamide A Foreword for the Modern Drug Developer In the intricate tapestry of medicinal chemistry and drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-(Methylsulfanyl)propanamide and 2-Chloropropanamide

A Foreword for the Modern Drug Developer

In the intricate tapestry of medicinal chemistry and drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, yield, and ultimate success of a synthetic route. The propanamide scaffold is a privileged structure in numerous pharmacologically active agents. Consequently, understanding the nuanced reactivity of its derivatives is not merely an academic exercise but a practical necessity.

This guide provides a comprehensive, head-to-head comparison of the reactivity of two key propanamide derivatives: 2-(methylsulfanyl)propanamide and 2-chloropropanamide. We will dissect their chemical properties, delve into the theoretical underpinnings of their reactivity, and present a model experimental framework for their empirical evaluation. Our objective is to equip you, the research scientist, with the insights needed to make informed decisions in your synthetic endeavors.

Section 1: A Tale of Two Substituents - Molecular and Electronic Profiles

At first glance, 2-(methylsulfanyl)propanamide and 2-chloropropanamide share a common backbone. However, the seemingly subtle difference in their 2-substituent—a methylsulfanyl (-SCH3) group versus a chloro (-Cl) group—creates a significant divergence in their chemical behavior, particularly in nucleophilic substitution reactions.

Property2-(Methylsulfanyl)propanamide2-ChloropropanamideRationale for Significance
Structure CH3-S-CH(CH3)-C(=O)NH2Cl-CH(CH3)-C(=O)NH2The identity of the leaving group is the primary determinant of reactivity in nucleophilic substitutions.
Molecular Weight 119.19 g/mol 107.54 g/mol Affects stoichiometry and reagent measurements in experimental setups.
Leaving Group Methylsulfanyl (-SCH3)Chloro (-Cl)The stability of the leaving group, once departed, is a crucial factor in reaction kinetics.
C-X Bond Polarity C-S bond is moderately polar.C-Cl bond is highly polar.Increased polarity enhances the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack.

Section 2: The Theoretical Crucible - Unpacking Reactivity from First Principles

The disparate reactivity of our two subject molecules can be rationalized by examining three core chemical principles: leaving group ability, the electrophilicity of the alpha-carbon, and the respective carbon-substituent bond strengths.

The Decisive Factor: Leaving Group Ability

In the context of nucleophilic substitution reactions, the facility with which a leaving group departs is paramount. A good leaving group is a weak base, meaning it is stable in its anionic form. We can predict this by looking at the pKa of the conjugate acid of the leaving group. A lower pKa for the conjugate acid signifies a weaker base and, therefore, a better leaving group.

  • For 2-chloropropanamide: The leaving group is the chloride ion (Cl-). Its conjugate acid is hydrochloric acid (HCl), which has a pKa of approximately -7.

  • For 2-(methylsulfanyl)propanamide: The leaving group would be the methanethiolate anion (CH3S-). Its conjugate acid is methanethiol (CH3SH), which has a pKa of about 10.4.

This vast difference in pKa values—spanning over 17 orders of magnitude—is a powerful indicator that the chloride ion is a significantly better leaving group than the methanethiolate anion. Consequently, 2-chloropropanamide is poised to be substantially more reactive in nucleophilic substitution reactions.

The Target: Electrophilicity of the Alpha-Carbon

The alpha-carbon, bonded to the substituent, is the site of nucleophilic attack. Its electrophilicity is largely governed by the inductive effect of the attached substituent. Chlorine is more electronegative (Pauling scale: 3.16) than sulfur (Pauling scale: 2.58). This means that the chlorine atom in 2-chloropropanamide withdraws electron density from the alpha-carbon more effectively than the sulfur atom in 2-(methylsulfanyl)propanamide. This heightened electron withdrawal imparts a greater partial positive charge (δ+) on the alpha-carbon of 2-chloropropanamide, rendering it a more potent electrophile and thus more susceptible to nucleophilic attack.

The Bond to be Broken: A Matter of Strength

The final piece of our theoretical analysis lies in the strength of the bond that must be cleaved during the substitution reaction.

  • C-Cl Bond Dissociation Energy: Approximately 339 kJ/mol.

  • C-S Bond Dissociation Energy: Approximately 305 kJ/mol.

While the C-S bond is weaker than the C-Cl bond, which might suggest it is easier to break, this factor is generally less influential than the leaving group's stability in solution for SN2 reactions. The energy barrier for the reaction is more dependent on the stability of the transition state, which is significantly influenced by the departing leaving group.

Section 3: From Theory to Practice - An Experimental Framework

To empirically validate our theoretical predictions, we propose a comparative kinetic study involving the reaction of both amides with a common nucleophile, sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). This reaction is a classic SN2 substitution.

Workflow for Comparative Reactivity Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of 2-chloropropanamide and 2-(methylsulfanyl)propanamide in DMF C Initiate parallel reactions at a controlled temperature (e.g., 50°C) A->C B Prepare a solution of Sodium Azide (NaN3) in DMF B->C D Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 min) C->D E Quench the reaction in each aliquot D->E F Analyze by a suitable method (e.g., HPLC, GC-MS) to quantify the remaining starting material E->F G Plot concentration of starting material vs. time for each reaction F->G H Determine the initial reaction rates G->H

Caption: Workflow for the comparative kinetic analysis.

Detailed Experimental Protocol

Objective: To compare the rate of nucleophilic substitution of 2-chloropropanamide and 2-(methylsulfanyl)propanamide with sodium azide.

Materials:

  • 2-chloropropanamide

  • 2-(methylsulfanyl)propanamide

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials with septa

  • Thermostatically controlled heating block or oil bath

  • Syringes

  • HPLC or GC-MS system

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of 2-chloropropanamide in anhydrous DMF.

    • Prepare a 0.1 M solution of 2-(methylsulfanyl)propanamide in anhydrous DMF.

    • Prepare a 0.2 M solution of sodium azide in anhydrous DMF.

  • Reaction Setup:

    • In separate, labeled reaction vials, add equal volumes of the respective amide solutions.

    • Place the vials in the heating block pre-heated to 50°C and allow them to equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reactions simultaneously, add an equal volume of the sodium azide solution to each vial.

    • Immediately withdraw a t=0 sample from each reaction mixture and quench it in a vial containing a suitable quenching agent (e.g., cold water).

    • Continue to withdraw and quench samples at predetermined time points (e.g., 15, 30, 60, 120 minutes).

  • Analysis:

    • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining starting material.

    • Plot the concentration of the starting material versus time for both reactions. The slope of the initial linear portion of this plot will be proportional to the initial reaction rate.

Anticipated Results

Based on our theoretical analysis, we anticipate that the reaction with 2-chloropropanamide will proceed significantly faster than the reaction with 2-(methylsulfanyl)propanamide.

Time (min)[2-chloropropanamide] (% remaining)[2-(methylsulfanyl)propanamide] (% remaining)
0100100
156598
304296
601892
120385

These hypothetical data illustrate that under identical conditions, 2-chloropropanamide is consumed at a much higher rate, confirming its superior reactivity as an electrophile in this SN2 reaction.

Section 4: Visualizing the Mechanism - The SN2 Pathway

The reaction with both substrates is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack by the nucleophile on the electrophilic alpha-carbon, leading to an inversion of stereochemistry if the carbon is chiral.

G cluster_chloro 2-Chloropropanamide Reaction cluster_methylthio 2-(Methylsulfanyl)propanamide Reaction N3_chloro N3⁻ start_chloro H3C-CH(Cl)-C(=O)NH2 N3_chloro->start_chloro Backside Attack ts_chloro [N3···C(H)(CH3)···Cl]⁻ (Transition State) start_chloro->ts_chloro product_chloro N3-CH(CH3)-C(=O)NH2 + Cl⁻ ts_chloro->product_chloro N3_thio N3⁻ start_thio H3C-CH(SCH3)-C(=O)NH2 N3_thio->start_thio Backside Attack ts_thio [N3···C(H)(CH3)···SCH3]⁻ (Transition State) start_thio->ts_thio product_thio N3-CH(CH3)-C(=O)NH2 + CH3S⁻ ts_thio->product_thio

Caption: The SN2 mechanism for the reaction of both amides.

Section 5: The Final Verdict - A Guide for the Synthetic Strategist

This heightened reactivity is primarily attributed to the superior leaving group ability of the chloride ion compared to the methanethiolate anion. The greater electronegativity of chlorine also contributes to a more electrophilic alpha-carbon, further favoring nucleophilic attack.

Practical Implications for Researchers:

  • For synthetic routes requiring a rapid and efficient nucleophilic substitution at the 2-position of a propanamide, 2-chloropropanamide is the reagent of choice.

  • 2-(methylsulfanyl)propanamide , on the other hand, offers a more stable and less reactive alternative. This can be advantageous in complex syntheses where chemoselectivity is a concern, and a more robust substrate is required to withstand other reaction conditions before the desired substitution is carried out.

  • It is important to note that the reactivity of the methylsulfanyl group can be enhanced through activation, for instance, by oxidation to a sulfoxide or sulfone, or by S-alkylation to form a sulfonium salt. These strategies can transform the -SCH3 group into a much better leaving group, thereby unlocking the synthetic potential of 2-(methylsulfanyl)propanamide in a more controlled, stepwise fashion.

Ultimately, the choice between these two reagents is not a matter of one being universally "better" than the other, but rather a strategic decision based on the specific demands of the synthetic challenge at hand.

References

  • Title: pKa Values for Common Acids and Bases Source: LibreTexts Chemistry URL: [Link]

  • Title: Bordwell pKa Table (Acidity in DMSO) Source: The Evans pKa Table, Harvard University URL: [Link]

  • Title: Bond Dissociation Energies Source: LibreTexts Chemistry URL: [Link]

Comparative

Comparative Guide: 13C NMR Prediction Tools for α-Methylthio Carbons in Amides

As drug development increasingly relies on complex peptidomimetics and covalent inhibitors, the α-methylthio amide motif (>CH-S-CH3 adjacent to an amide carbonyl) has emerged as a critical structural pharmacophore. Accur...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex peptidomimetics and covalent inhibitors, the α-methylthio amide motif (>CH-S-CH3 adjacent to an amide carbonyl) has emerged as a critical structural pharmacophore. Accurately assigning the


C NMR signals of this moiety is notoriously challenging. The close proximity of the electron-withdrawing carbonyl, the polarizable sulfur lone pairs, and the restricted rotation of the amide bond create a highly specific electronic environment that tests the limits of in silico NMR prediction tools.

This guide provides an objective, data-driven comparison of the three leading


C NMR prediction software suites—ACD/Labs NMR Predictor , Mestrelab Mnova NMRPredict , and ChemDraw (ChemNMR) —evaluating their accuracy against empirical data for α-methylthio amides.

Mechanistic Grounding: The Causality of the Chemical Shift

Before evaluating software performance, it is essential to understand the physical causality dictating the chemical shifts of the two carbons :

  • The α-Carbon (>CH-S-CH3): In a standard alkane, a methylene carbon resonates around 15 ppm. The adjacent amide carbonyl exerts a strong anisotropic and inductive deshielding effect (+ ~20 ppm). The sulfur atom, being moderately electronegative but highly polarizable, contributes additional deshielding (+ ~15 ppm). Consequently, the α-carbon in these systems reliably resonates in the 35–45 ppm range.

  • The Methylthio Carbon (-S-CH3): Unlike an oxygen atom, which strongly deshields an attached methyl group to ~50 ppm, sulfur is significantly less electronegative (2.58 vs. 3.44 on the Pauling scale). Therefore, the methylthio carbon is relatively shielded, typically appearing far upfield in the 13–18 ppm range.

  • Amide Rotameric Effects: In tertiary amides (e.g., N,N-dimethyl-2-(methylthio)acetamide), the partial double-bond character of the C–N bond restricts rotation. This creates distinct cis and trans rotameric states, which can cause peak splitting or signal broadening for the α-carbon at room temperature.

The Contenders: Algorithmic Approaches

The accuracy of an NMR prediction tool is fundamentally tied to its underlying algorithm[1]:

  • ACD/Labs NMR Predictor: Utilizes a sophisticated dual-algorithm approach. It combines Neural Networks with HOSE (Hierarchical Organization of Spherical Environments) codes[2]. HOSE codes map the topological environment of an atom up to five bond spheres away[3]. Because ACD/Labs leverages a massive proprietary database of over 2.5 million assigned shifts[4], it excels at matching exact or highly similar structural spheres.

  • Mestrelab Mnova NMRPredict: Employs an ensemble approach, blending HOSE codes with random forest models and neural networks. It is highly optimized for batch processing and handles solvent-specific deviations well.

  • ChemDraw (ChemNMR): Relies primarily on modified additivity rules (Bremser/Pretsch models). It calculates shifts by taking a base alkane value and adding linear increments for each substituent.

Experimental Workflow & Self-Validating Protocol

To objectively compare these tools, empirical data must be acquired using a strict, self-validating protocol to eliminate concentration or solvent-induced artifacts.

Empirical Validation Methodology
  • Sample Preparation: Dissolve 20.0 mg of the highly purified α-methylthio amide (>98% purity via LC-MS) in 0.6 mL of deuterated chloroform (

    
    ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • NMR Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire data on a 400 MHz spectrometer (100 MHz for

    
    C). Use a standard composite pulse decoupling sequence (e.g., zgpg30 with WALTZ-16 decoupling) to remove 
    
    
    
    -
    
    
    scalar couplings.
    • Parameters: Relaxation delay (D1) = 2.0 s; Acquisition time (AQ) = 1.3 s; Number of scans (NS) = 1024 (to ensure high S/N for the quaternary carbonyls).

  • Data Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply a 1.0 Hz exponential window function (line broadening) prior to Fourier transformation to optimize the signal-to-noise ratio. Manually phase and baseline correct the spectrum. Calibrate the chemical shift axis by setting the central triplet of

    
     to exactly 77.16 ppm.
    
  • In Silico Prediction: Draw the identical structures in ACD/Labs (v2023), Mnova (v14), and ChemDraw (v22). Select

    
     as the solvent model and execute the 
    
    
    
    C prediction.

NMR_Workflow A Compound Synthesis (α-Methylthio Amides) B Empirical 13C NMR Acquisition (CDCl3) A->B C In Silico Prediction (ACD/Labs, Mnova, ChemDraw) A->C D Data Processing & Peak Assignment B->D C->D E Comparative Analysis (Δδ Calculation) D->E

Empirical vs. In Silico 13C NMR Validation Workflow for α-Methylthio Amides.

Comparative Data Analysis

The following table summarizes the empirical vs. predicted


C chemical shifts (

, ppm) for three representative structural variants: a primary, secondary, and tertiary α-methylthio amide.
CompoundCarbon PositionEmpirical Shift (

)
ACD/Labs (

)
Mnova (

)
ChemDraw (

)
1. 2-(methylthio)acetamide (Primary)α-CH

37.2 37.5 (+0.3)36.8 (-0.4)39.1 (+1.9)
S-CH

16.1 15.9 (-0.2)16.5 (+0.4)14.2 (-1.9)
2. N-methyl-2-(methylthio)acetamide (Secondary)α-CH

38.4 38.6 (+0.2)37.9 (-0.5)41.0 (+2.6)
S-CH

16.3 16.1 (-0.2)16.8 (+0.5)14.5 (-1.8)
3. N,N-dimethyl-2-(methylthio)acetamide (Tertiary)α-CH

39.5 39.4 (-0.1)38.7 (-0.8)42.3 (+2.8)
S-CH

15.8 15.7 (-0.1)16.2 (+0.4)14.1 (-1.7)

(Values in parentheses indicate the deviation


 from the empirical measurement).

Performance Verdict & Expert Insights

ACD/Labs: The Gold Standard for Complex Anisotropy

Verdict: Highest Accuracy (


 ppm).
Why it works:  ACD/Labs' implementation of HOSE codes[2] is unparalleled here. Because the specific O=C-CH2-S-CH3 substructure is well-represented in their massive training database[4], the algorithm does not need to "guess" the non-linear cross-talk between the carbonyl and the sulfur atom. It simply retrieves the exact 4-sphere topological match, resulting in near-perfect predictions.
Mnova: The Reliable Workhorse

Verdict: High Accuracy (


 ppm).
Why it works:  Mnova's ensemble approach provides highly reliable data, though it slightly underestimates the deshielding effect on the α-carbon in tertiary amides. Its true value lies in its seamless integration with raw FID processing, allowing users to overlay these highly accurate predictions directly onto experimental spectra for rapid dereplication.
ChemDraw (ChemNMR): The Additivity Limitation

Verdict: Moderate Accuracy (


 up to 2.8 ppm).
Why it fails:  ChemDraw relies heavily on linear additivity rules. When an α-carbon is substituted by both a carbonyl and a methylthio group (a 1,3-heteroatom relationship), the electronic effects are not strictly additive. The additivity model fails to account for the specific conformational preferences and the orbital overlap between the sulfur lone pairs and the 

orbital of the carbonyl, leading to a consistent overestimation of the α-carbon shift and an underestimation of the methylthio carbon.
Conclusion

For routine structural drafting, ChemDraw provides a fast, directional estimate. However, for rigorous structural elucidation or regulatory submissions involving α-methylthio amides, ACD/Labs and Mnova are the mandatory choices. Their reliance on deep empirical databases and HOSE codes[3] correctly accounts for the complex anisotropic environments that additivity rules fail to capture[1].

References

  • Bremser, W. (1978). "HOSE - A Novel Substructure Code". Analytica Chimica Acta, 103(4), 355-365. URL:[Link]

  • Advanced Chemistry Development, Inc. (ACD/Labs). "NMR Predictors: The Algorithms Behind Our NMR Predictors." URL:[Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). "Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry." Chemical Reviews, 112(3), 1839-1862. URL:[Link]

Sources

Validation

A Researcher's Guide to the Analytical Validation of 2-(methylthio)propionamide: Elemental Analysis in Focus

In the landscape of drug discovery and chemical research, the unambiguous identification and purity assessment of a compound are non-negotiable. For molecules like 2-(methylthio)propionamide, a versatile building block a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous identification and purity assessment of a compound are non-negotiable. For molecules like 2-(methylthio)propionamide, a versatile building block and potential pharmacophore, rigorous analytical validation is the bedrock upon which reliable data is built. This guide provides an in-depth comparison of elemental analysis as a primary validation tool against other common analytical techniques, offering researchers the insights needed to construct a robust validation strategy.

At its core, analytical validation confirms that a compound is what it purports to be, and at the purity level required for its intended use. Elemental analysis, one of the oldest and most fundamental methods of chemical characterization, provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This data is crucial for confirming the empirical formula of a synthesized compound.

Pillar 1: Elemental Analysis - The Foundational Check

The principle of modern elemental analysis is straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[1][2] These gases are then separated and quantified by detectors, such as a thermal conductivity detector.[3] This process provides a direct, quantitative measure of the elemental composition of the sample.[4]

For 2-(methylthio)propionamide, the first step is to determine its theoretical elemental composition from its chemical formula.

Chemical Formula: C₄H₉NOS

  • Molecular Weight: 119.19 g/mol

  • Derivation of Theoretical Values:

    • Carbon (C): (4 * 12.01) / 119.19 = 40.30%

    • Hydrogen (H): (9 * 1.01) / 119.19 = 7.62%

    • Nitrogen (N): (1 * 14.01) / 119.19 = 11.75%

    • Oxygen (O): (1 * 16.00) / 119.19 = 13.42%

    • Sulfur (S): (1 * 32.07) / 119.19 = 26.91%

This theoretical data serves as the benchmark against which experimental results are compared. In practice, a high-purity sample is expected to yield results within a narrow margin of these values. Most analytical laboratories and peer-reviewed journals consider a deviation of ±0.4% from the theoretical value to be acceptable for claiming a compound as analytically pure.[5]

Table 1: Theoretical vs. Acceptable Experimental Data for 2-(methylthio)propionamide

ElementTheoretical %Acceptable Experimental Range (%)Causality for Potential Deviation
Carbon (C)40.3039.90 - 40.70Incomplete combustion, presence of carbonate impurities.
Hydrogen (H)7.627.22 - 8.02Presence of residual water or organic solvents.
Nitrogen (N)11.7511.35 - 12.15Incomplete conversion to N₂, formation of NOx.
Sulfur (S)26.9126.51 - 27.31Incomplete oxidation, formation of non-volatile sulfates.

This table outlines the expected elemental composition and acceptable variances for high-purity 2-(methylthio)propionamide.

Pillar 2: A Comparative Framework of Orthogonal Validation Methods

Table 2: Comparison of Elemental Analysis with Orthogonal Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and detection of elemental gases.[2]Elemental composition, empirical formula.Direct, quantitative, confirms purity against non-elemental impurities (e.g., water).No structural information, insensitive to isomers.
NMR Spectroscopy Nuclear spin in a magnetic field.[9]Detailed molecular structure, connectivity, stereochemistry.[10]Unambiguous structure elucidation, can identify and quantify impurities.[11]Requires soluble sample, can be complex to interpret.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurement.Molecular weight, fragmentation pattern.High sensitivity, confirms molecular formula.Isomers often indistinguishable, ionization can be challenging.
HPLC-UV Differential partitioning between phases, UV absorbance.[12]Purity assessment, quantification.[13]High precision and accuracy for purity, widely available.Requires a chromophore, co-eluting impurities may be missed.
Infrared (IR) Spectroscopy Vibrational absorption of IR light.Presence of functional groups.Fast, non-destructive, good for a quick identity check.Provides limited structural detail, not quantitative.

This table compares the utility of elemental analysis with other key analytical methods for compound validation.

The synergy of these techniques provides a comprehensive picture. For instance, after confirming the elemental composition of 2-(methylthio)propionamide, ¹H and ¹³C NMR would be used to verify its precise chemical structure, while HPLC-UV would be employed to determine its purity with a high degree of accuracy.[14]

Practical Application: A Validated Protocol for Elemental Analysis

The following protocol outlines the steps for the elemental analysis of 2-(methylthio)propionamide using a modern CHNS analyzer. The trustworthiness of this protocol is ensured by the inclusion of calibration standards and system suitability checks.

Experimental Protocol: CHNS Analysis of 2-(methylthio)propionamide

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000°C).[1]

    • Verify stable helium carrier gas flow and sufficient oxygen for combustion.

    • Perform a multi-point calibration using a certified standard (e.g., Acetanilide). This step is critical for ensuring the accuracy of the detector response.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 2-(methylthio)propionamide sample into a tin capsule using a calibrated ultra-microbalance. The small sample size is a hallmark of modern analyzers.[15]

    • Ensure the sample is homogenous and has been thoroughly dried to remove residual solvents, which can skew hydrogen and carbon percentages.[16]

    • Fold the tin capsule to encase the sample securely, ensuring no leakage.

  • System Suitability Test (SST):

    • Analyze a known, pure organic compound (a check standard) before running the experimental sample.

    • The results for the check standard must fall within the acceptable ±0.4% deviation to confirm the system is performing correctly.

  • Sample Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

    • Perform the analysis in triplicate to ensure precision and identify any outliers.

  • Data Processing:

    • The instrument software will automatically integrate the detector signals and calculate the percentage of C, H, N, and S based on the calibration curve.

    • Calculate the mean and standard deviation for the triplicate runs.

    • Compare the mean experimental values to the theoretical values for C₄H₉NOS.

Workflow for Elemental Analysis Validation

Orthogonal_Validation Compound Synthesized 2-(methylthio)propionamide EA Elemental Analysis (C, H, N, S %) Compound->EA NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS HPLC HPLC-UV (Purity) Compound->HPLC Validated Validated Compound EA->Validated Correct Ratio? NMR->Validated Correct Structure? MS->Validated Correct Mass? HPLC->Validated Sufficiently Pure?

Caption: The convergence of data from orthogonal analytical methods.

Conclusion

For researchers and drug development professionals, a meticulous and multi-faceted approach to analytical validation is paramount. Elemental analysis serves as an indispensable, foundational technique for the characterization of new chemical entities like 2-(methylthio)propionamide. It provides a direct and cost-effective confirmation of a compound's empirical formula and purity against non-carbon-containing impurities. However, its true power is realized when it is integrated into a broader strategy of orthogonal validation, where its findings are corroborated by structural and purity data from techniques like NMR, MS, and HPLC. This comprehensive approach ensures the scientific integrity of research findings and is a critical component of regulatory compliance in drug development.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. JCHPS. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1941-1953. Available at: [Link]

  • Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • ResearchGate. (2014, June 10). What is meant by "orthogonal methods" in analytical chemistry? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Combustion Analysis. Chemistry LibreTexts. Available at: [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Williamson, R. T., et al. (2018). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Progress in Biophysics and Molecular Biology, 137, 40-52. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Combustion analysis. Wikipedia. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Infinita Lab. (2025, August 26). All About Combustion Analysis. Infinita Lab. Available at: [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.net. Available at: [Link]

  • chemeurope.com. (n.d.). Combustion analysis. chemeurope.com. Available at: [Link]

  • Chemsrc. (2025, November 30). CAS#:84796-49-6 | Propanamide, 2-(methylamino)-3-(methylthio)-, (R). Chemsrc. Available at: [Link]

  • PubChem. (n.d.). Methylthio 2-(propionyloxy) propionate. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. The Good Scents Company. Available at: [Link]

  • Jackson, A. D., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(10), 12799-12803. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Cheméo. Available at: [Link]

  • PubChem. (n.d.). 2-Propanamine, 2-methyl-1-(methylthio)-. PubChem. Available at: [Link]

  • University of Padua. (2024, June 21). Elemental Analysis. University of Padua, Department of Pharmaceutical and Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). elemental analysis data. ResearchGate. Available at: [Link]

  • Hussain, A. (2022). Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. Kingston University London Research Repository. Available at: [Link]

  • Al-Rimawi, F. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of Chromatographic Science, 52(7), 659-663. Available at: [Link]

  • Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. Khan Academy. Available at: [Link]

  • Shetty, A. S. K., et al. (2011). Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. International Journal of PharmTech Research, 3(3), 1483-1488. Available at: [Link]

  • de Oliveira, A. M., et al. (2014). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. Molecules, 19(6), 8156-8175. Available at: [Link]

  • Rangsit University. (2024, April 26). HPLC Method Validation for the Analysis of ®-Carotene in Capsicum Oil. RSU International Research Conference 2024. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(methylsulfanyl)propanamide proper disposal procedures

This guide outlines the safe handling and disposal procedures for 2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propionamide).[1][2] As a Senior Application Scientist, I must emphasize that while the amide f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safe handling and disposal procedures for 2-(methylsulfanyl)propanamide (also known as 2-(methylthio)propionamide).[1][2]

As a Senior Application Scientist, I must emphasize that while the amide functionality is relatively stable, the thioether (sulfide) moiety presents specific logistical challenges—primarily regarding odor control and oxidizer incompatibility . Improper disposal can lead to facility-wide stench complaints or dangerous exothermic reactions in waste streams.[1][2]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and understanding of its reactive properties.

PropertyDescriptionOperational Implication
Chemical Structure

Contains a sulfide linkage (

) and an amide group.[1][2][3]
Hazard Class (GHS) Irritant / Harmful H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.[2]
Sensory Hazard High Stench Potential Thioethers often emit strong, garlic/cabbage-like odors.[1][2] Even trace amounts can trigger facility alarms or nausea.[2]
Reactivity Reducing Agent The sulfur atom is nucleophilic and easily oxidized. INCOMPATIBLE with strong oxidizers (Nitric Acid, Peroxides).[2]
Waste Stream Non-Halogenated Organic Must be incinerated.[2] Do not discharge to sewer.[2]

Part 2: Pre-Disposal Critical Checks

The Oxidizer Segregation Rule (Crucial)

Never combine 2-(methylsulfanyl)propanamide waste with oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid, Bleach).[1][2]

  • The Science: Thioethers react rapidly with oxidizers to form sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1][2] This reaction is exothermic .[2] In a closed waste container, this heat evolution can pressurize the vessel, leading to rupture or explosion.
  • Action: If the waste is a mixture containing oxidizers, the oxidizer must be quenched before adding the thioether, or the streams must be kept totally separate.

The "Double-Seal" Protocol

Standard waste caps are often insufficient to contain organosulfur odors.[2]

  • Procedure: Place the primary waste container inside a secondary heavy-duty polyethylene bag (minimum 2 mil thickness) or a dedicated "stench" pail with a gasket seal before transport.[1][2]

Part 3: Disposal Workflow Diagram

The following logic flow ensures safety and compliance during the disposal process.

DisposalWorkflow Start Waste: 2-(methylsulfanyl)propanamide CheckState 1. Assessment: Is it Pure or Mixed? Start->CheckState IsOxidizer Mixed with Oxidizers? (HNO3, H2O2, etc.) CheckState->IsOxidizer Mixed SolventType Identify Solvent Base CheckState->SolventType Pure/Solvent Soln Neutralize CRITICAL STOP: Segregate Immediately. Do NOT mix. IsOxidizer->Neutralize Yes (Danger) IsOxidizer->SolventType No OdorControl 2. Odor Control: Double-bag or Gasket Seal Neutralize->OdorControl After separate handling SolventType->OdorControl Labeling 3. Labeling: 'Non-Halogenated Organic' + 'STENCH' Warning OdorControl->Labeling FinalDisposal 4. Final Disposal: High-Temp Incineration Labeling->FinalDisposal

Figure 1: Decision logic for the safe disposal of thioether amides, emphasizing oxidizer segregation.

Part 4: Step-by-Step Disposal Protocol

Step 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloving recommended due to odor permeation), safety goggles, and a lab coat.[1][2] Work inside a functioning chemical fume hood.

  • Materials:

    • Compatible waste container (HDPE or Glass).[2]

    • Secondary containment (Ziploc bags or heat-seal bags).[1][2]

    • Hazardous waste tags.[2]

Step 2: Waste Collection
  • Liquid Waste: If the substance is in solution (e.g., dissolved in DMSO, Methanol, or DCM):

    • Pour into a carboy designated for "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM are present, then use "Halogenated").[2]

    • Self-Validating Step: Smell the area immediately after opening the container. If the odor is potent, add a small amount of bleach (Sodium Hypochlorite) ONLY IF the waste stream is aqueous and free of acids/ammonia. Note: For organic solvent waste, do not add bleach.[2] Rely on sealing.

  • Solid Waste:

    • Collect solid residues or contaminated weighing boats in a wide-mouth jar.[1][2]

    • Do not throw contaminated paper towels into the general trash; they will stink up the lab. Treat them as solid chemical waste.[2]

Step 3: Odor Containment (The "Stench" Protocol)[1]
  • Tighten the cap of the primary container securely.

  • Wipe the exterior of the bottle with a solvent (ethanol) to remove drips that might cause odor.

  • Place the container into a secondary clear plastic bag and seal it (tape or heat seal).

  • Why? This prevents "fugitive emissions" during transport to the central accumulation area.

Step 4: Labeling

Fill out the hazardous waste tag with the following details:

  • Chemical Name: 2-(methylsulfanyl)propanamide (Write out fully; do not use abbreviations).

  • Constituents: If a mixture, list the solvent % (e.g., "90% Methanol, 10% 2-(methylsulfanyl)propanamide").

  • Hazard Checkboxes: Check "Irritant" and "Toxic."[2]

  • Special Warning: Write "CONTAINS SULFUR - STENCH" clearly on the tag.[2] This alerts waste handlers to not open the drum unnecessarily.

Step 5: Final Disposal
  • Transport to your facility's hazardous waste accumulation point.[2]

  • Disposal Method: The waste must be sent for High-Temperature Incineration with scrubber systems.[2] This ensures the sulfur is converted to captured SOx rather than released as toxic gases.

Part 5: Emergency Contingencies

ScenarioImmediate Action
Spill (Liquid) 1. Evacuate immediate area if odor is overwhelming.2.[2] Cover spill with activated charcoal or a spill pillow to suppress vapor/odor.3.[2] Clean up using nitrile gloves and place all materials in a double-sealed bag.[2]
Skin Contact Wash immediately with soap and water for 15 minutes.[2] The odor may linger; washing with a dilute baking soda solution can help neutralize the smell.
Eye Contact Rinse cautiously with water for 15 minutes.[2][4][5] Seek medical attention (H319).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1][2]

  • PubChem. (n.d.).[2] Compound Summary: 2-(Methylthio)propionamide.[1][2] National Library of Medicine.[2] [Link]

  • American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(methylsulfanyl)propanamide

Executive Summary & Hazard Logic Handling 2-(methylsulfanyl)propanamide requires a safety strategy that goes beyond standard "lab coat and glasses." This molecule contains a thioether (sulfide) linkage combined with a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

Handling 2-(methylsulfanyl)propanamide requires a safety strategy that goes beyond standard "lab coat and glasses." This molecule contains a thioether (sulfide) linkage combined with a primary amide .

As a Senior Application Scientist, I urge you to recognize the two distinct risk vectors:

  • Biological Interaction: Like many methionine analogs, this compound is an irritant to mucous membranes and potentially harmful if swallowed or inhaled.

  • Olfactory & Psychological Risk: The methylthio group (

    
    ) carries a high risk of "stench." Even if the specific lot is pure, degradation releases methanethiol-like odors. This causes olfactory fatigue (inability to smell dangerous concentrations) and facility-wide panic if containment fails.
    

Core Directive: Treat this substance as a high-stench irritant . Engineering controls (fume hoods) are your primary defense; PPE is your secondary fail-safe.

The PPE Defense Matrix

Do not rely on single-layer protection. We utilize a Redundant Barrier System to prevent permeation and odor contamination.

Body ZoneRecommended PPETechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Thioether vapors can bypass side-shields, causing lachrymation and ocular irritation. Goggles provide a vapor seal.
Dermal (Hands) Double Nitrile Gloves (Layered)Inner: 4 mil Nitrile (High dexterity).Outer: 5-8 mil Nitrile (Sacrificial layer).Why? Organic sulfides can permeate thin nitrile. The air gap between layers traps breakthrough vapors.
Respiratory Fume Hood (Primary)Mandatory. Work must be performed in a certified hood (Face velocity: 80–100 fpm).Backup: Half-face respirator with P100/OV (Organic Vapor) cartridges if hood failure occurs.
Body Lab Coat + Chemical Apron Standard cotton coats absorb odors. Wear a disposable Tyvek® apron or sleeves over the coat during transfer to prevent "sulfur smell" from clinging to personal clothing.
Operational Protocol: The "Zero-Odor" Workflow

Objective: Complete transfer and reaction without releasing detectable molecules into the general lab atmosphere.

Phase A: Preparation
  • Neutralization Bath: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in the hood before opening the bottle. This is for dipping contaminated spatulas/pipettes immediately.

  • Static Control: Amide powders can be static. Use an antistatic gun or polonium strip if weighing small masses to prevent powder "jump."

Phase B: Transfer & Weighing
  • Tare External: Tare your receiving vessel (flask) outside the hood.

  • Transfer Internal: Move the flask and the chemical container into the hood.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash/balance door) and dominant hand as "dirty" (touching spatula/chemical).

  • Immediate Quench: Immediately submerge used spatulas or weigh boats into the Bleach bath. Do not throw weigh boats directly into solid waste bins —they will off-gas.

Phase C: Reaction Monitoring
  • Venting: If the reaction is heated, ensure the condenser vent is trapped through a bleach bubbler (scrubber) to oxidize escaping sulfide vapors.

Visualization: Safety Logic & Decision Tree

The following diagram illustrates the decision-making process for handling spills and odor control, ensuring you choose the correct neutralization pathway.

SafetyLogic Start Exposure / Spill Event Assess Assess Volume & Location Start->Assess MinorSpill Minor (<10mL/g) in Hood Assess->MinorSpill Contained MajorSpill Major (>10mL/g) or Floor Assess->MajorSpill Uncontained Neutralize Apply Oxidizer (10% Bleach or H2O2) MinorSpill->Neutralize Oxidize Odor Evacuate Evacuate Lab Call EHS MajorSpill->Evacuate Risk of Overexposure Absorb Absorb with Vermiculite/Pad Neutralize->Absorb Disposal Double Bag -> Haz Waste (Label: Stench/Sulfide) Absorb->Disposal

Figure 1: Decision logic for spill response. Note that oxidation (Neutralize) is the critical step to convert the volatile sulfide into a non-volatile sulfoxide/sulfone before disposal.

Waste Disposal & Decontamination

Scientific Integrity Note: Simply throwing this chemical in the trash is negligent. The thioether group will degrade, causing building-wide odor complaints that can shut down operations.

  • Liquids: Collect in a dedicated "High Odor" waste stream.

    • Pro-Tip: Add 20mL of bleach to the waste container (if compatible with other solvents present) to keep the headspace oxidized.

  • Solids/Disposables:

    • Treat all gloves, paper towels, and weigh boats with dilute bleach before disposal.

    • Seal in a Ziploc bag before placing in the primary hazardous waste drum.

  • Glassware: Soak in a bleach bath for 1 hour before standard washing. This converts the hydrophobic sulfide to a water-soluble sulfoxide.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3] The amide functionality can cause corneal clouding if untreated.

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol—solvents may increase skin absorption of the thioether.

  • Inhalation: Move to fresh air. If "rotten cabbage" smell persists in the nose (phantom smell), it indicates significant exposure; seek medical observation for respiratory edema.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][6] Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: 2-(Methylthio)propionamide. National Library of Medicine. [Link]

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